1-(4-Nitrophenyl)cyclopropanecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHRZXOPOFLZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402846 | |
| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408328-42-7 | |
| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Nitrophenyl)cyclopropanecarbonitrile CAS number and properties
An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted cyclopropane derivative containing a p-nitrophenyl group and a nitrile functional group.
Table 1: General Information
| Parameter | Value | Reference |
| CAS Number | 408328-42-7 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][3] |
| Molecular Weight | 188.18 g/mol | [1][3] |
| Purity | ≥98% | [1][2] |
| Synonyms | 1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE, Cyclopropanecarbonitrile, 1-(4-nitrophenyl)- | [1][3] |
| InChI Key | YUHRZXOPOFLZEV-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=CC(=C1)--INVALID-LINK--[O-])C2(CC2)C#N | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 156-158 °C | [3] |
| Boiling Point (Predicted) | 370.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 4°C | [1] |
Table 3: Computational Data
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 66.93 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.15 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Safety and Handling
General safety precautions for similar compounds include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.
-
Causes severe skin burns and eye damage.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the searched literature, general methods for the synthesis of substituted cyclopropanes are well-established.[5][6] One common approach involves the reaction of an activated alkene with a suitable carbene or carbene equivalent.
A plausible synthetic route could involve the reaction of 4-nitrophenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.
This compound can serve as a precursor for other molecules. For instance, it can be hydrolyzed to form 1-(4-nitrophenyl)-cyclopropanecarboxylic acid.[7]
Experimental Protocols
Hydrolysis of this compound to 1-(4-Nitrophenyl)-cyclopropanecarboxylic acid [7]
This protocol describes the conversion of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Distilled water
-
250 mL three-necked round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place this compound (e.g., 12.77 g, 67.16 mmol) into a 250 mL three-necked round-bottomed flask.
-
Add distilled water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with distilled water (30 mL).
-
Dry the solid under vacuum to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched results. However, related structures can provide an indication of expected spectral features. For example, the ¹H NMR of a related compound, 1-(4-nitrophenyl)-cyclopropanecarboxylic acid, shows signals in the aromatic region (δ 8.21-8.11 and 7.58-7.64) and for the cyclopropyl protons (δ 1.5-1.6 and 1.2-1.3).[7] The presence of the 4-nitrophenyl group would be expected to give characteristic signals in the aromatic region of the ¹H NMR spectrum and characteristic absorbances in the IR spectrum for the nitro group (around 1520 and 1340 cm⁻¹) and the nitrile group (around 2250 cm⁻¹).
Potential Applications
The searched literature does not specify direct applications or biological activities for this compound. However, the presence of the cyclopropane ring, a common motif in medicinal chemistry, and the reactive nitrile and nitro groups suggest its potential as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, a related compound, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, is a key intermediate for synthesizing NVP-BEZ-235 derivatives, which have applications in pharmaceuticals.[8] Further research would be needed to explore the utility of this compound in drug discovery and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. 408328-42-7 CAS MSDS (1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropane synthesis [organic-chemistry.org]
- 7. 1-(4-NITRO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID CAS#: 23348-99-4 [amp.chemicalbook.com]
- 8. atlantis-press.com [atlantis-press.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a molecule of interest to researchers in medicinal chemistry and materials science. The synthesis involves a phase-transfer catalyzed (PTC) reaction between 4-nitrobenzyl cyanide and 1,2-dibromoethane. This method is advantageous as it can be performed under mild conditions with high potential for good yields and selectivity.[1][2][3]
Core Synthesis Mechanism
The proposed synthesis proceeds via a nucleophilic substitution reaction followed by an intramolecular cyclization, facilitated by a phase-transfer catalyst. The mechanism can be broken down into the following key steps:
-
Deprotonation: In the presence of a strong base, the α-proton of 4-nitrobenzyl cyanide is abstracted to form a resonance-stabilized carbanion. The electron-withdrawing nitro and cyano groups increase the acidity of this proton, facilitating its removal.
-
Phase-Transfer Catalysis: A phase-transfer catalyst, such as a quaternary ammonium salt, transports the carbanion from the aqueous or solid phase to the organic phase where the 1,2-dibromoethane is dissolved.[4][5]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an SN2 reaction.[6]
-
Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular SN2 reaction. The newly formed carbanionic center attacks the remaining carbon atom bearing a bromine atom, leading to the formation of the cyclopropane ring and elimination of the second bromide ion.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. These values are based on typical conditions for similar phase-transfer catalyzed cyclopropanation reactions.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Nitrobenzyl Cyanide | 1.0 eq | Starting material. The synthesis of p-nitrobenzyl cyanide is well-documented.[7] |
| 1,2-Dibromoethane | 1.1 - 1.5 eq | Used in slight excess to ensure complete reaction of the starting material. |
| Sodium Hydroxide (50% aq.) | 2.0 - 3.0 eq | Acts as the base for deprotonation. |
| Phase-Transfer Catalyst | 0.05 - 0.1 eq | e.g., Tetrabutylammonium bromide (TBAB). |
| Reaction Conditions | ||
| Solvent | Toluene or Dichloromethane | An organic solvent is required to dissolve the reactants. |
| Temperature | 25 - 50 °C | The reaction is typically carried out at room temperature or with gentle heating. |
| Reaction Time | 4 - 8 hours | Monitored by Thin Layer Chromatography (TLC). |
| Yield | ||
| Isolated Yield | 75 - 85% | Expected yield after purification by column chromatography or recrystallization. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Nitrobenzyl cyanide
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl cyanide (10.0 g, 61.7 mmol), 1,2-dibromoethane (10.4 mL, 123.4 mmol), tetrabutylammonium bromide (1.0 g, 3.1 mmol), and toluene (100 mL).
-
Reaction Execution: While stirring vigorously, slowly add 50% aqueous sodium hydroxide (20 mL) to the reaction mixture. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 25-30 °C using a water bath if necessary. Continue stirring for 6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (4:1) as the eluent.
-
Work-up: After the reaction is complete, add water (100 mL) to the mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Logical Workflow of the Synthesis
The following diagram outlines the experimental workflow for the synthesis and purification of the target compound.
References
1-(4-Nitrophenyl)cyclopropanecarbonitrile chemical structure and IUPAC name
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, including its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.
Chemical Structure and IUPAC Name
This compound is a chemical compound featuring a cyclopropane ring substituted with both a nitrile (-C≡N) group and a 4-nitrophenyl group at the same carbon atom.
-
IUPAC Name: 1-(4-nitrophenyl)cyclopropane-1-carbonitrile.[1][2]
-
Chemical Structure:
-
The structure consists of a central three-membered carbon ring (cyclopropane).
-
One carbon of the cyclopropane ring is bonded to a phenyl ring.
-
This phenyl ring is substituted at the para (4-position) with a nitro group (-NO₂).
-
The same cyclopropane carbon is also bonded to a nitrile group (-C≡N).
-
Chemical and Physical Properties
The key identifiers and computed physicochemical properties of the compound are summarized below for reference.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 408328-42-7[1][2] |
| Molecular Formula | C₁₀H₈N₂O₂[1][2] |
| Molecular Weight | 188.18 g/mol [1][2] |
| SMILES | C1=C(C=CC(=C1)--INVALID-LINK--[O-])C2(CC2)C#N[1] |
| InChI Key | YUHRZXOPOFLZEV-UHFFFAOYSA-N[3] |
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 66.93 Ų[1] |
| LogP (octanol-water partition coefficient) | 2.15[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Hydrogen Bond Donors | 0[1] |
| Rotatable Bonds | 2[1] |
Experimental Protocols
While the synthesis of this compound itself is not detailed in the provided references, a key reaction involving its use as a starting material is the hydrolysis to form 1-(4-nitrophenyl)-cyclopropanecarboxylic acid. This procedure is relevant for researchers looking to derivatize the nitrile group.
Experiment: Synthesis of 1-(4-nitrophenyl)-cyclopropanecarboxylic acid via Hydrolysis
This protocol details the conversion of the nitrile functional group to a carboxylic acid through acid-catalyzed hydrolysis.[4]
Materials and Equipment:
-
Reactant: this compound (12.77 g, 67.16 mmol)
-
Reagents: Water (79 mL), Concentrated Sulfuric Acid (56 mL)
-
Apparatus: 250 mL three-necked round-bottomed flask, reflux condenser, heating mantle, filtration apparatus, vacuum drying oven.
-
Monitoring: Thin Layer Chromatography (TLC) with 100% ethyl acetate as the mobile phase.
Procedure:
-
Combine this compound, water, and concentrated sulfuric acid in the three-necked round-bottomed flask.[4]
-
Heat the reaction mixture to reflux and maintain it overnight.[4]
-
Monitor the reaction's progress using TLC. The Rf value for the product, 1-(4-nitrophenyl)-cyclopropanecarboxylic acid, is 0.49 in 100% ethyl acetate.[4]
-
Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[4]
-
Collect the resulting solid precipitate by filtration.[4]
-
Wash the collected solid with distilled water (30 mL).[4]
-
Dry the final product under vacuum overnight to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid. The reported yield for this procedure is 62%.[4]
Synthesis Pathway Visualization
Nitrocyclopropanes are commonly synthesized via a Michael-Initiated Ring Closure (MIRC) reaction.[5] This pathway involves the conjugate addition of a nucleophile (Michael donor), such as a malonate, to a nitro-olefin (Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring.
Caption: General workflow for nitrocyclopropane synthesis via Michael-Initiated Ring Closure (MIRC).
References
- 1. chemscene.com [chemscene.com]
- 2. 408328-42-7 CAS MSDS (1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in Common Organic Solvents
Disclaimer: As of late 2025, a comprehensive literature search has revealed a significant lack of specific, quantitative experimental data on the solubility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in common organic solvents. This technical guide has been developed to provide a robust framework for researchers, scientists, and drug development professionals by presenting solubility data for structurally analogous compounds and detailing standard experimental protocols for determining these essential parameters.
Introduction
This compound is a niche organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a polar nitro group, a moderately polar nitrile group, and a nonpolar cyclopropane and phenyl backbone, suggests a nuanced solubility profile. Understanding its solubility is critical for its synthesis, purification, formulation, and application in various experimental and industrial settings. This guide provides an estimation of its solubility based on related compounds and outlines the methodologies for its empirical determination.
Predicted Physicochemical Properties and Solubility Profile
While specific data for this compound is not available, its physicochemical properties can be inferred from its structure and from data on analogous compounds. The presence of the p-nitrophenyl and nitrile moieties are key determinants of its solubility.
Qualitative Assessment: The principle of "like dissolves like" provides a foundational understanding of solubility. The nitro and nitrile groups introduce significant polarity, suggesting potential solubility in polar aprotic and some polar protic solvents. The phenyl and cyclopropane components contribute to its nonpolar character, indicating likely solubility in solvents with moderate polarity and some nonpolar solvents. It is expected to have low solubility in water due to the significant nonpolar surface area.
Data from Structurally Similar Compounds: To provide a more quantitative estimation, solubility data for o-nitrophenylacetonitrile and qualitative information for p-nitrophenylacetonitrile are presented. These compounds share the key nitrophenyl and acetonitrile functionalities with the target molecule. A study on o-nitrophenylacetonitrile provides extensive quantitative data across a range of solvents and temperatures.[1] p-Nitrophenylacetonitrile is reported to be soluble in ethanol and ether, but insoluble in water.[2][3][4]
Table 1: Experimental Solubility of o-Nitrophenylacetonitrile in Various Organic Solvents at Different Temperatures (mole fraction, 10³x)
| Temperature (K) | Acetone | Acetonitrile | Methanol | Ethanol | Toluene | Ethyl Acetate | Cyclohexane |
| 278.15 | 438.51 | 306.42 | 116.34 | 90.15 | 216.73 | 389.12 | 16.84 |
| 283.15 | 489.12 | 345.18 | 135.82 | 105.47 | 249.81 | 435.19 | 21.15 |
| 288.15 | 541.33 | 386.21 | 157.11 | 122.18 | 285.42 | 483.27 | 26.18 |
| 293.15 | 595.24 | 429.35 | 180.17 | 140.23 | 323.57 | 533.41 | 32.01 |
| 298.15 | 650.91 | 474.48 | 205.12 | 159.56 | 364.21 | 585.63 | 38.73 |
| 303.15 | 708.33 | 521.45 | 232.13 | 180.12 | 407.28 | 639.94 | 46.42 |
| 308.15 | 767.45 | 570.11 | 261.15 | 201.85 | 452.71 | 696.31 | 55.19 |
| 313.15 | - | 620.29 | 292.24 | 224.67 | 500.42 | 754.72 | 65.12 |
| 318.15 | - | 671.83 | 325.41 | 248.51 | 550.31 | 815.14 | 76.31 |
| 323.15 | - | 724.58 | 360.62 | 273.28 | 602.28 | 877.53 | 88.84 |
| 328.15 | - | - | 397.83 | 298.89 | - | - | - |
| 333.15 | - | - | 437.01 | 325.27 | - | - | - |
Data extracted from the Journal of Chemical & Engineering Data.[1]
Based on this data, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, moderate solubility in alcohols like methanol and ethanol, and lower solubility in nonpolar solvents like cyclohexane.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the solubility of a crystalline solid in an organic solvent is the isothermal shake-flask method.[1]
Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane) of high purity
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and appropriate glassware for dilutions
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of glass vials.
-
Accurately add a known volume or mass of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor:
Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor
Solubility can also be expressed in other units such as mol/L or as a mole fraction.
-
Visualizations
The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.
Caption: "Like Dissolves Like" Principle.
Caption: Isothermal Shake-Flask Solubility Workflow.
References
An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its known reactions. While specific biological data for this compound is limited in publicly accessible literature, this guide discusses the broader context of the biological activities associated with cyclopropane and nitro-containing moieties, suggesting potential avenues for future research and drug development.
Introduction
This compound (CAS No. 408328-42-7) is a small molecule characterized by the presence of a cyclopropane ring, a nitrile group, and a 4-nitrophenyl substituent. The unique strained three-membered ring of the cyclopropane moiety, combined with the electron-withdrawing nature of the nitrile and nitro groups, imparts distinct chemical reactivity and potential biological activity to the molecule. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers interested in its synthesis and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 408328-42-7 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Melting Point | 156-158 °C | |
| Boiling Point (Predicted) | 370.0 ± 35.0 °C | |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | |
| Appearance | Light yellow to green-yellow solid | |
| Purity | ≥98% (Commercially available) | [1] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
Proposed Synthetic Pathway
The logical synthetic route to this compound is the cyclization of 4-nitrophenylacetonitrile with 1,2-dibromoethane. This reaction is typically facilitated by a strong base and a phase-transfer catalyst to promote the reaction between the aqueous and organic phases.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 1-phenylcyclopropanecarbonitrile and is expected to yield the desired product.
Materials:
-
4-Nitrophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylacetonitrile (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (2.0 eq). Then, add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq).
-
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Chemical Reactions
The primary reaction documented for this compound is the hydrolysis of the nitrile group to a carboxylic acid.
Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid
The nitrile functionality can be readily hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 1-(4-nitrophenyl)cyclopropanecarboxylic acid. This transformation is a key step for further derivatization.
Caption: Hydrolysis of the nitrile to a carboxylic acid.
Experimental Protocol for Hydrolysis[3]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethyl acetate for TLC
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: Place this compound (12.77 g, 67.16 mmol) in a 250 mL three-necked round-bottomed flask.
-
Addition of Acid and Water: Add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux overnight. Monitor the reaction progress by TLC using 100% ethyl acetate as the eluent (product Rf value 0.49).
-
Isolation: After completion of the reaction, cool the mixture. Collect the precipitate by filtration.
-
Washing and Drying: Wash the resulting solid with distilled water (30 mL) and dry it under vacuum overnight to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid (8.67 g, 41.45 mmol, 62% yield).[3]
Potential Applications in Drug Discovery
While no specific biological activities or drug development applications have been reported for this compound itself, its structural motifs are present in various biologically active molecules.
-
Cyclopropane Ring: The cyclopropane scaffold is a valuable component in medicinal chemistry. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. It can also improve metabolic stability and other pharmacokinetic properties.
-
Nitro Group: Aromatic nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can be reduced in vivo to form reactive intermediates that can interact with cellular macromolecules.
-
Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and is present in numerous approved drugs. It is generally metabolically stable.
Given these features, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.
Conclusion
This compound is a readily accessible compound with interesting chemical features. This guide has provided a detailed overview of its properties and a reliable protocol for its synthesis and subsequent hydrolysis. While its own biological profile remains to be elucidated, its structural components suggest that it could be a valuable starting material for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery. Further investigation into the biological activities of this compound and its derivatives is encouraged.
Caption: A general workflow for evaluating novel compounds in drug discovery.
References
Theoretical Properties and Experimental Profile of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and experimental characterization of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. This document is intended to serve as a core resource for researchers and professionals in drug development and materials science. The guide details predicted physicochemical and electronic properties based on established computational methodologies for analogous structures. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic characterization of the title compound, drawing from established procedures for similar aryl cyclopropane derivatives. All quantitative data is summarized in structured tables for ease of reference and comparison.
Introduction
This compound is a substituted aromatic cyclopropane derivative. The presence of the electron-withdrawing nitro group and the strained cyclopropane ring imparts unique electronic and steric characteristics to the molecule, making it an interesting candidate for investigation in medicinal chemistry and materials science. The nitrile functionality offers a versatile handle for further synthetic modifications. Understanding the theoretical underpinnings of its structure and reactivity, alongside robust experimental data, is crucial for its potential applications. This guide consolidates predictive theoretical data and established experimental methodologies to provide a foundational understanding of this compound.
Theoretical Properties
The theoretical properties of this compound can be predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure, geometry, and spectroscopic properties of organic molecules[1][2]. The following data are representative values that would be expected from calculations on this molecule, based on methodologies applied to structurally similar compounds.
Physicochemical Properties
A summary of the predicted physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in various chemical and biological environments.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight ( g/mol ) | 188.18 |
| Melting Point (°C) | 156-158 |
| Boiling Point (°C) | 370.0 ± 35.0 |
| Density (g/cm³) | 1.31 ± 0.1 |
| Topological Polar Surface Area (TPSA) (Ų) | 66.93 |
| logP | 2.15 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Optimized Geometrical Parameters
The optimized molecular geometry, including bond lengths and bond angles, can be calculated to understand the spatial arrangement of atoms. Table 2 presents predicted key geometrical parameters based on DFT calculations (e.g., B3LYP/6-311G** level of theory) as performed on analogous structures[1].
Table 2: Predicted Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (Å/°) |
| Bond Lengths | C-C (cyclopropane) | ~1.51 |
| C-C (phenyl) | ~1.39 | |
| C-N (nitrile) | ~1.15 | |
| C-N (nitro) | ~1.48 | |
| N-O (nitro) | ~1.22 | |
| Bond Angles | C-C-C (cyclopropane) | ~60 |
| C-C-C (phenyl) | ~120 | |
| C-C≡N (nitrile) | ~178 | |
| O-N-O (nitro) | ~124 |
Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), provide insights into the reactivity and intermolecular interactions of the molecule. Table 3 summarizes these predicted electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability[1][2]. The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy (eV) | -7.5 to -8.5 |
| LUMO Energy (eV) | -2.5 to -3.5 |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |
| Dipole Moment (Debye) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP): The MEP surface would likely show negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these as sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl and cyclopropane rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for similar compounds[3].
Synthesis of this compound
The synthesis can be achieved via a phase-transfer catalyzed cyclopropanation of 4-nitrophenylacetonitrile with 1,2-dibromoethane.
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Activated Cyclopropane Ring: A Technical Guide to the Reactivity of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the cyclopropane ring in 1-(4-Nitrophenyl)cyclopropanecarbonitrile. This molecule is a classic example of a donor-acceptor (D-A) cyclopropane, a class of compounds of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane moiety, coupled with the powerful electron-withdrawing effects of the para-nitrophenyl and cyano substituents, renders the molecule highly susceptible to a variety of ring-opening reactions. This unique reactivity profile makes it a versatile building block for the synthesis of complex molecular architectures.
Core Concepts: The Electronic Nature of this compound
The reactivity of this compound is dominated by the electronic interplay between the cyclopropane ring and its substituents. The three-membered ring possesses significant angle strain (approximately 27 kcal/mol), which provides a thermodynamic driving force for reactions that lead to ring cleavage.[1]
The carbon-carbon bonds of the cyclopropane ring have a higher p-character than those in typical alkanes, allowing the ring to act as a weak π-electron donor.[2] Conversely, the 4-nitrophenyl and cyano groups are potent electron-withdrawing groups. This "push-pull" electronic arrangement, characteristic of D-A cyclopropanes, polarizes the molecule, making the carbon atom bearing the electron-withdrawing groups (C1) highly electrophilic and susceptible to nucleophilic attack. The presence of these activating groups facilitates ring-opening under milder conditions than those required for unactivated cyclopropanes.[3][4]
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a general and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles involves phase-transfer catalysis (PTC). This approach is a strong candidate for the preparation of the title compound.
Proposed Synthetic Pathway
The synthesis would likely proceed via the cycloalkylation of 4-nitrophenylacetonitrile with 1,2-dihaloethane.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 1-Arylcyclopropanecarbonitriles via Phase-Transfer Catalysis
The following is a general procedure adapted from the synthesis of related 1-arylcyclopropanecarbonitriles and can be optimized for the target molecule.
Materials:
-
4-Nitrophenylacetonitrile
-
1,2-Dibromoethane
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Quaternary ammonium salt (e.g., benzyltriethylammonium chloride) as a phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Dichloromethane for extraction
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrophenylacetonitrile and a catalytic amount of the quaternary ammonium salt in toluene, add 1,2-dibromoethane.
-
Slowly add the 50% aqueous NaOH solution to the mixture at room temperature. An exothermic reaction may be observed.
-
Continue stirring vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity of the Cyclopropane Ring: Nucleophilic Ring-Opening Reactions
The primary mode of reactivity for this compound is the nucleophilic opening of the strained cyclopropane ring. The presence of the electron-withdrawing groups makes the cyclopropane ring an excellent electrophile.
General Mechanism of Nucleophilic Ring-Opening
The reaction is typically initiated by the attack of a nucleophile on one of the methylene carbons of the cyclopropane ring. This can proceed through different pathways depending on the reaction conditions, particularly the presence of an acid catalyst.
Brønsted Acid-Catalyzed Ring Opening:
In the presence of a Brønsted acid, the reaction is thought to proceed via protonation of the nitrile nitrogen, which further enhances the electrophilicity of the cyclopropane ring. The nucleophile then attacks a methylene carbon, leading to a concerted ring-opening. This pathway is particularly effective when using fluorinated alcohols like hexafluoroisopropanol (HFIP) as the solvent, which can stabilize the developing transition state.
Caption: Brønsted acid-catalyzed nucleophilic ring-opening mechanism.
Quantitative Data from an Analogous System
While specific quantitative data for the ring-opening of this compound is scarce in the literature, valuable insights can be drawn from its close analog, cyclopropyl p-nitrophenyl ketone. The reactivity of these two compounds is expected to be similar due to the presence of the same activating p-nitrophenyl group. The following table summarizes the yields for the Brønsted acid-catalyzed ring-opening hydroarylation of cyclopropyl p-nitrophenyl ketone with various arene nucleophiles.
| Entry | Arene Nucleophile | Product | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | 1-(2,4,6-trimethoxyphenyl)-4-(4-nitrophenyl)butan-1-one | 82 |
| 2 | 1,3-Dimethoxybenzene | 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)butan-1-one | 75 |
Data adapted from the ring-opening hydroarylation of cyclopropyl p-nitrophenyl ketone.
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening
The following protocol is a general method for the Brønsted acid-catalyzed ring-opening of D-A cyclopropanes and can be adapted for this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., electron-rich arene, indole, sodium azide) (1.2 equivalents)
-
Hexafluoroisopropanol (HFIP)
-
Triflic acid (TfOH) (1-10 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a vial, add this compound (1 equivalent) and the desired nucleophile (1.2 equivalents).
-
Dissolve the solids in HFIP to a concentration of approximately 0.1 M with respect to the cyclopropane.
-
Add triflic acid (1-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ring-opened product.
Caption: Experimental workflow for nucleophilic ring-opening.
Relevance in Drug Development
The cyclopropyl group is a valuable motif in medicinal chemistry, often referred to as a "bioisostere" for phenyl rings or other functional groups.[2] Its incorporation into drug candidates can lead to improvements in various pharmacokinetic and pharmacodynamic properties, such as:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in alkyl chains.[2]
-
Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[2]
-
Solubility and Permeability: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which can influence its solubility and ability to cross biological membranes.[2]
While there is no specific information in the reviewed literature detailing the use of this compound in any signaling pathways or as a component of a specific drug candidate, its nature as a D-A cyclopropane makes it a potentially useful intermediate for the synthesis of novel, conformationally constrained molecules for drug discovery programs. The ring-opening reactions described provide a route to linear structures with defined stereochemistry, which can be valuable for structure-activity relationship (SAR) studies. The nitrile group itself is also a common pharmacophore found in numerous approved drugs.
Conclusion
This compound is a highly activated cyclopropane derivative with significant potential as a synthetic building block. Its reactivity is governed by the synergistic effects of ring strain and strong electron-withdrawing substituents, making it an excellent substrate for nucleophilic ring-opening reactions. While direct experimental data for this specific compound is limited, analogies to closely related systems provide a strong framework for predicting its chemical behavior and for the development of synthetic protocols. The versatile reactivity of this and other D-A cyclopropanes, combined with the favorable properties of the cyclopropyl motif in medicinal chemistry, underscores their importance for researchers, scientists, and drug development professionals.
References
The Latent Therapeutic Potential of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: An In-depth Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective applications of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in medicinal chemistry. By dissecting its constituent chemical motifs—the cyclopropyl ring, the 4-nitrophenyl group, and the nitrile moiety—we extrapolate its potential as a therapeutic agent, particularly in the realms of oncology and enzyme inhibition. This document synthesizes data from analogous compounds to build a compelling case for its further investigation, providing detailed experimental protocols and conceptual frameworks for its evaluation.
Introduction: Deconstructing this compound
This compound is a small molecule whose potential in medicinal chemistry has yet to be fully elucidated. Its structure, however, is a composite of three key pharmacophoric features that have independently demonstrated significant utility in drug design and development.
-
The Cyclopropyl Ring: This three-membered carbocycle is a bioisostere for various functional groups, including gem-dimethyl and vinyl groups.[1][2] Its rigid conformation can enhance binding affinity to target proteins and improve metabolic stability by fortifying adjacent C-H bonds against oxidative degradation.[1][2]
-
The 4-Nitrophenyl Group: The nitrophenyl moiety is a common feature in various biologically active molecules and is frequently employed as a chromogenic substrate in enzyme assays, indicating a predisposition for interaction with enzyme active sites.[3] The nitro group's electron-withdrawing nature can also influence the electronic properties of the entire molecule.
-
The Nitrile Group: The nitrile functional group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and, critically, as a "warhead" for covalent inhibition of enzymes, particularly cysteine and serine proteases.[4][5][6] More than 60 FDA-approved drugs contain a nitrile moiety.[4][7]
The convergence of these three motifs in a single scaffold suggests a high probability of discovering novel biological activities for this compound.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, we propose two primary areas for the investigation of this compound: oncology and enzyme inhibition.
Anticancer Activity
Derivatives of 1-phenylcyclopropane have demonstrated notable antiproliferative effects. For instance, certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[1][8] The incorporation of the nitrile group, a known pharmacophore in several anticancer drugs, further strengthens this potential.[9]
Proposed Mechanism of Action: Many small molecule kinase inhibitors feature nitrile groups, which can interact with the kinase active site.[10] These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K-AKT-mTOR and MAPK/ERK pathways.[11][12][13] The cyclopropyl group could serve to orient the molecule within the ATP-binding pocket of a target kinase, while the nitrile and nitrophenyl groups could form crucial interactions.
Quantitative Data from Analogous Compounds:
To illustrate the potential potency, the following table summarizes the IC50 values of structurally related compounds against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine | 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [14] |
| Coumarin Sulfonamide | 78a | MCF-7 (Breast Cancer) | 10.95 ± 0.96 | [15] |
| Coumarin Sulfonamide | 78b | MCF-7 (Breast Cancer) | 10.62 ± 1.35 | [15] |
| Pyrazolo[4,3-c]hexahydropyridine | 31 | MDA-MB-231 (Breast Cancer) | 4.2 | [15] |
| Pyrazolo[4,3-c]hexahydropyridine | 31 | MCF-7 (Breast Cancer) | 2.4 | [15] |
| Pyridazine | 34 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [15] |
| Pyridazine | 34 | T-47D (Breast Cancer) | 0.43 ± 0.01 | [15] |
| s-Triazine | 97 | MCF-7 (Breast Cancer) | 0.77 ± 0.01 | [15] |
| s-Triazine | 98 | MCF-7 (Breast Cancer) | 0.1 ± 0.01 | [15] |
| s-Triazine | 99 | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 | [15] |
Enzyme Inhibition
The presence of both a nitrile group and a 4-nitrophenyl moiety strongly suggests a potential for enzyme inhibition. The nitrile can act as a covalent inhibitor, while the 4-nitrophenyl group is a known substrate feature for several enzymes, including cytochrome P450s.[3][4][16]
Potential Targets:
-
Cysteine and Serine Proteases: The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by cysteine or serine residues in the active sites of these enzymes, leading to covalent modification and inhibition.[4]
-
Cytochrome P450 (CYP) Enzymes: p-Nitrophenol is a known substrate and inhibitor of certain CYP isoforms, such as CYP2E1.[3][16] The 4-nitrophenyl group in the target molecule could direct it to the active site of these enzymes.
Quantitative Data from Analogous Compounds:
The following table presents the inhibitory activity of nitrophenyl-containing compounds against various enzymes.
| Compound Class | Target Enzyme | IC50/Ki | Reference |
| Nitro-substituted aurones | Xanthine Oxidase | IC50 values reported | [17] |
| Pyridine | CYP2E1 | Ki = 0.4 µM | [16] |
| Benzene | CYP2E1 | Ki = 8,400 µM | [16] |
| Antifungal drugs | CYP3A4 | IC50 in submicromolar range | [3] |
| 1,4-Benzoxazine derivatives | COX-2 | IC50 = 0.57–0.72 μM | [11] |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]
In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This assay determines the ability of the compound to inhibit a specific kinase.
Materials:
-
Target kinase
-
Kinase buffer
-
ATP
-
Fluorescently labeled substrate peptide
-
This compound
-
DMSO
-
TR-FRET detection reagents (e.g., LanthaScreen™)
-
384-well plates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired concentrations. Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Kinase Reaction: Add the diluted compound, kinase, and substrate to the wells of a 384-well plate. Initiate the reaction by adding ATP. Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control and determine the IC50 value.[5][19]
Cytochrome P450 Inhibition Assay
This assay evaluates the inhibitory effect of the compound on CYP enzyme activity.
Materials:
-
Human liver microsomes
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2)
-
NADPH regenerating system
-
This compound
-
DMSO
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a pre-incubation mixture containing human liver microsomes, the compound at various concentrations, and the NADPH regenerating system in the incubation buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding the specific CYP substrate.
-
Incubation: Incubate at 37°C for a defined time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each compound concentration and calculate the IC50 value.[20]
Mandatory Visualizations
Proposed Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of this compound as a potential anticancer agent.
Hypothesized Kinase Inhibition Signaling Pathway
Caption: Hypothesized inhibition of PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways.
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, a thorough analysis of its structural components provides a strong rationale for its investigation as a novel therapeutic agent. The confluence of a cyclopropyl ring for enhanced drug-like properties, a 4-nitrophenyl group for potential enzyme active site interactions, and a nitrile moiety for covalent inhibition presents a compelling profile for drug discovery. The proposed areas of oncology and enzyme inhibition offer promising starting points for a comprehensive evaluation of this molecule. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing compound.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
The Strategic Utility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic properties is paramount. 1-(4-Nitrophenyl)cyclopropanecarbonitrile has emerged as a versatile and highly valuable building block, combining the rigid, three-dimensional framework of a cyclopropane ring with the electron-withdrawing prowess of a para-nitro-substituted phenyl group and a reactive nitrile moiety. This unique combination of functional groups imparts distinct reactivity, making it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and insights into its role as a strategic tool in organic synthesis.
Physicochemical and Spectroscopic Properties
This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| CAS Number | 408328-42-7 | [1] |
| Appearance | Cream to yellow crystalline powder | |
| Purity | ≥98% | [1] |
| Storage | 4°C | [1] |
Spectroscopic Data:
-
¹H NMR: Aromatic protons would appear as two distinct doublets in the downfield region (around 7.5-8.3 ppm) characteristic of a para-substituted benzene ring. The cyclopropyl protons would exhibit complex multiplets in the upfield region (around 1.5-2.0 ppm).
-
¹³C NMR: Aromatic carbons would show distinct signals, with the carbon bearing the nitro group being significantly deshielded. The quaternary cyclopropyl carbon attached to the phenyl and nitrile groups, along with the two methylene carbons of the cyclopropane ring and the nitrile carbon, would also have characteristic chemical shifts.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the nitrile group (C≡N stretch) around 2230 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretches) around 1520 and 1350 cm⁻¹, and C-H stretches of the aromatic and cyclopropyl groups.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 188.18.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the cyclopropane ring onto a precursor bearing the 4-nitrophenyl group. Two plausible and efficient methods are outlined below.
Method 1: Cyclopropanation of 4-Nitrostyrene
This approach involves the reaction of 4-nitrostyrene with a suitable cyclopropanating agent. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful method for the cyclopropanation of electron-deficient alkenes.[2][3][4][5]
Reaction Scheme:
Caption: Synthesis via Corey-Chaykovsky reaction.
Experimental Protocol (Adapted from analogous reactions):
-
Preparation of Dimethylsulfoxonium Methylide: To a suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cyclopropanation: To the freshly prepared solution of dimethylsulfoxonium methylide, add a solution of 4-nitrostyrene in DMSO dropwise at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Alkylation of 4-Nitrobenzyl Cyanide
This method involves the dialkylation of the active methylene group of 4-nitrobenzyl cyanide (also known as 4-nitrophenylacetonitrile) with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst.[6][7][8]
Reaction Scheme:
Caption: Synthesis via dialkylation of 4-nitrobenzyl cyanide.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a vigorously stirred solution of 4-nitrobenzyl cyanide and a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride in a suitable solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of a strong base (e.g., 50% NaOH).
-
Alkylation: Add 1,2-dibromoethane to the biphasic mixture. Heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and maintain stirring for several hours.
-
Reaction Monitoring and Work-up: Monitor the disappearance of the starting material by TLC or GC-MS. After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
Applications as a Building Block in Organic Synthesis
The strategic placement of the nitro, cyano, and cyclopropyl functionalities makes this compound a versatile precursor for a range of valuable organic molecules.
Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid
The nitrile group can be readily hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Reaction Scheme:
Caption: Hydrolysis to the corresponding carboxylic acid.
Experimental Protocol:
A detailed protocol for this transformation is available, demonstrating its practical utility.
| Reactant | Molar Eq. | Amount |
| This compound | 1.0 | 12.77 g |
| Concentrated Sulfuric Acid | - | 56 mL |
| Water | - | 79 mL |
| Product Yield | 62% | 8.67 g |
Procedure:
-
Combine this compound, water, and concentrated sulfuric acid in a round-bottom flask.
-
Heat the mixture to reflux overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, and collect the precipitate by filtration.
-
Wash the solid with distilled water and dry under vacuum to obtain 1-(4-nitrophenyl)cyclopropanecarboxylic acid.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, opening up avenues for the synthesis of various anilines and their derivatives. These anilines are key precursors for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.
Reaction Scheme:
Caption: Reduction of the nitro group to an amine.
Significance in Drug Discovery: The resulting 1-(4-aminophenyl)cyclopropanecarbonitrile is a valuable scaffold in medicinal chemistry. The presence of the primary amine allows for further functionalization, such as amide bond formation, sulfonylation, and diazotization, leading to the generation of diverse compound libraries for drug screening.
Ring-Opening Reactions of the Cyclopropane Ring
The cyclopropane ring, activated by the adjacent electron-withdrawing phenyl and nitrile groups, is susceptible to nucleophilic ring-opening reactions. This reactivity provides a pathway to functionalized open-chain compounds that would be challenging to synthesize through other methods.
Reaction Scheme:
Caption: Nucleophilic ring-opening of the cyclopropane.
This reaction allows for the introduction of a variety of nucleophiles, leading to the formation of γ-functionalized nitriles, which are versatile intermediates in organic synthesis.
The Role in Medicinal Chemistry and Drug Development
The incorporation of the cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry. The cyclopropane ring can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule.[9] The 4-nitrophenyl group, upon reduction to the aniline, provides a key vector for further derivatization and interaction with biological targets. The nitrile group is also a common pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or be metabolized to other functional groups.[10]
Derivatives of this compound hold potential for the development of novel therapeutics in various areas, including but not limited to:
-
Enzyme Inhibitors: The rigid cyclopropane scaffold can orient functional groups in a precise manner for optimal binding to an enzyme's active site.
-
Receptor Ligands: The unique three-dimensional shape of cyclopropane-containing molecules can lead to high-affinity and selective interactions with G-protein coupled receptors (GPCRs) and other receptor families.
-
Anticancer Agents: The nitroaromatic moiety is a known feature in some anticancer drugs, and its combination with the cyclopropyl and nitrile groups could lead to novel compounds with cytotoxic activity.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials, combined with the diverse reactivity of its constituent functional groups, makes it a valuable tool for the construction of complex molecular architectures. The detailed experimental protocols and synthetic strategies outlined in this guide are intended to facilitate its use by researchers and professionals in the field, ultimately enabling the discovery and development of novel chemical entities with important applications in science and medicine. Further exploration of the reactivity of this scaffold is likely to uncover even more innovative applications in the years to come.
References
- 1. chemscene.com [chemscene.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tandem Michael Addition-Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. | Semantic Scholar [semanticscholar.org]
Methodological & Application
detailed experimental protocol for 1-(4-Nitrophenyl)cyclopropanecarbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient phase-transfer catalyzed (PTC) cyclopropanation of 4-nitrobenzyl cyanide with 1,2-dibromoethane. This method offers high yields and simplified purification procedures, making it suitable for laboratory-scale synthesis. All quantitative data is summarized for clarity, and a detailed workflow is presented visually.
Introduction
This compound is a versatile intermediate possessing a unique strained ring system and a reactive nitrile group, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The presence of the nitro group provides a handle for further chemical transformations, such as reduction to the corresponding amine, enabling the synthesis of a diverse range of derivatives. The cyclopropane motif is a common feature in many biologically active molecules, often conferring unique conformational properties and metabolic stability. This protocol details a reliable synthesis of this compound utilizing phase-transfer catalysis.
Reaction Scheme
The synthesis proceeds via the deprotonation of 4-nitrobenzyl cyanide by a strong base under biphasic conditions. The resulting carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane, facilitated by a phase-transfer catalyst, to form the cyclopropane ring.
Scheme 1: Synthesis of this compound
(Not a formal chemical diagram, but a representation of the overall transformation)
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Nitrobenzyl Cyanide | [1][2] |
| Reagent | 1,2-Dibromoethane | |
| Base | 50% Aqueous Sodium Hydroxide | |
| Phase-Transfer Catalyst | Tetra-n-butylammonium bromide (TBAB) | |
| Solvent | Toluene | |
| Reaction Temperature | 25-30 °C | |
| Reaction Time | 2-3 hours | |
| Yield | 85-95% | |
| Melting Point | 113-115 °C | |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Purity (typical) | ≥98% | [3] |
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions.
Materials:
-
4-Nitrobenzyl cyanide (CAS: 555-21-5)[4]
-
1,2-Dibromoethane (CAS: 106-93-4)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetra-n-butylammonium bromide (TBAB) (CAS: 1643-19-2)
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-nitrobenzyl cyanide (10.0 g, 61.7 mmol) and tetra-n-butylammonium bromide (1.0 g, 3.1 mmol).
-
Addition of Solvent and Base: To the flask, add toluene (50 mL) and 50% aqueous sodium hydroxide solution (20 mL).
-
Addition of Alkylating Agent: Begin vigorous stirring of the two-phase mixture. Through the dropping funnel, add 1,2-dibromoethane (12.8 g, 68.0 mmol) dropwise over a period of 30 minutes. An exothermic reaction should be observed. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: Upon completion of the reaction, add deionized water (50 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain pure this compound as a crystalline solid.
-
Characterization: The final product can be characterized by its melting point (113-115 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Nitrobenzyl cyanide is toxic if swallowed or in contact with skin.[4] Handle with care.
-
1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme caution.
-
Concentrated sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Toluene and dichloromethane are flammable and volatile. Avoid ignition sources.
Conclusion
The phase-transfer catalyzed cyclopropanation of 4-nitrobenzyl cyanide with 1,2-dibromoethane provides an efficient and high-yielding route to this compound. This detailed protocol offers a reliable method for the synthesis of this important chemical intermediate, which can be utilized in various research and development applications within the pharmaceutical and materials science fields.
References
Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, an important intermediate in the development of various pharmaceutical compounds. The protocol detailed below is based on the well-established phase-transfer-catalyzed cycloalkylation of an activated methylene group.
Overview
The synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile is achieved through the reaction of 4-nitrophenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between reactants in different phases (solid-liquid or liquid-liquid). A quaternary ammonium salt is typically employed as the phase-transfer catalyst. The electron-withdrawing nitro group on the phenyl ring enhances the acidity of the benzylic protons, facilitating the initial deprotonation step.
Reaction Scheme:
Materials and Methods
Materials
| Reagent/Solvent | Formula | M.W. | CAS No. | Purity | Supplier |
| 4-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 162.15 | 555-21-5 | ≥98% | Sigma-Aldrich |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 110-52-1 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97% | Fisher Scientific |
| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 | 56-37-1 | ≥98% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Fisher Scientific |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Fisher Scientific |
| Brine | NaCl (aq) | - | - | Saturated | - |
Equipment
-
100 mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or temperature probe
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile[1].
3.1 Reaction Setup
-
Equip a 100 mL two-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
To the flask, add 4-nitrophenylacetonitrile (8.11 g, 50 mmol, 1.0 equiv), benzyltriethylammonium chloride (1.14 g, 5 mmol, 0.1 equiv), and 25 mL of a 50% (w/v) aqueous sodium hydroxide solution.
3.2 Reaction Procedure
-
With vigorous stirring, add 1,4-dibromobutane (7.2 mL, 60 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 70 °C.
-
Maintain vigorous stirring and heating for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3.3 Work-up and Purification
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add 50 mL of water to the flask and transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 60 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Data Summary
| Parameter | Value | Reference/Note |
| Reactant | 4-Nitrophenylacetonitrile | |
| Moles | 50 mmol | |
| Reagent | 1,4-Dibromobutane | |
| Moles | 60 mmol | |
| Catalyst | Benzyltriethylammonium Chloride | |
| Mole % | 10 mol% | |
| Base | 50% aq. NaOH | |
| Temperature | 70 °C | |
| Reaction Time | 24 h | |
| Theoretical Yield | 10.81 g | |
| Expected Purity | ≥95% | After chromatography[2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Safety Precautions
-
4-Nitrophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1,4-Dibromobutane: Causes skin and eye irritation. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide (50% aq.): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., -C≡N, -NO₂).
-
Melting Point: For comparison with literature values.
This protocol provides a reliable method for the laboratory-scale synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile. Adjustments to scale, reaction time, and purification methods may be necessary depending on specific experimental requirements.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(4-Nitrophenyl)cyclopropanecarbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral cyclopropane rings are significant structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. The unique conformational constraints and metabolic stability of the cyclopropane ring make it an attractive feature in drug design. Specifically, 1-aryl-1-cyanocyclopropanes serve as versatile intermediates in medicinal chemistry. The 4-nitrophenyl group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and serve as a handle for further chemical modifications, such as reduction to an aniline derivative. This document provides detailed protocols for the asymmetric synthesis of chiral 1-(4-nitrophenyl)cyclopropanecarbonitrile derivatives, primarily focusing on a highly effective biocatalytic method.
Biocatalytic Approach Using Engineered Myoglobin
Recent advancements in biocatalysis have enabled the highly stereoselective synthesis of nitrile-substituted cyclopropanes. An engineered myoglobin variant has been shown to be an exceptional catalyst for the asymmetric cyclopropanation of a variety of olefins with diazoacetonitrile, yielding products with excellent diastereo- and enantioselectivity.[1][2] This method is particularly advantageous due to its high efficiency, scalability, and operation under mild reaction conditions.
The proposed synthesis of chiral this compound would involve the reaction of 4-nitrostyrene with diazoacetonitrile, catalyzed by an engineered myoglobin. This biocatalytic approach offers a direct and efficient route to the desired chiral product.
Data Presentation
The following table summarizes the performance of the engineered myoglobin-catalyzed cyclopropanation of various styrene derivatives with diazoacetonitrile, demonstrating the broad applicability and high stereoselectivity of this method.[1][2]
| Entry | Styrene Derivative | Yield (%) | d.r. (trans:cis) | ee (trans, %) | ee (cis, %) |
| 1 | Styrene | 95 | >99:1 | >99 | 98 |
| 2 | 4-Methylstyrene | 92 | >99:1 | >99 | 97 |
| 3 | 4-Methoxystyrene | 85 | >99:1 | >99 | 96 |
| 4 | 4-Chlorostyrene | 93 | >99:1 | >99 | 98 |
| 5 | 4-Bromostyrene | 91 | >99:1 | >99 | 97 |
| 6 | 3-Methylstyrene | 90 | >99:1 | >99 | 98 |
| 7 | 2-Methylstyrene | 88 | 98:2 | >99 | 95 |
| 8 | 4-Nitrostyrene | 89 | >99:1 | >99 | 96 |
Experimental Protocols
This section provides a detailed methodology for the asymmetric synthesis of chiral this compound based on the myoglobin-catalyzed reaction.[1][2]
Materials and Reagents
-
Engineered myoglobin variant (e.g., Mb(H64V, V68A))
-
4-Nitrostyrene
-
Diazoacetonitrile (handle with extreme care, toxic and potentially explosive)
-
Sodium dithionite
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or a two-neck round-bottom flask
-
Syringe pump
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
HPLC with a chiral column for ee determination
Experimental Workflow Diagram
Caption: Experimental workflow for the myoglobin-catalyzed asymmetric cyclopropanation.
Step-by-Step Procedure
-
Preparation of the Catalyst Solution: In a Schlenk flask, dissolve the engineered myoglobin variant in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 0.1 mM. Add sodium dithionite (10 equivalents) to reduce the heme center.
-
Addition of Substrate: To the aqueous catalyst solution, add 4-nitrostyrene (1 equivalent, e.g., 0.1 mmol).
-
Preparation of Diazoacetonitrile Solution: Prepare a 0.2 M solution of diazoacetonitrile in dichloromethane. Caution: Diazoacetonitrile is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the biphasic reaction mixture vigorously. Slowly add the diazoacetonitrile solution (1.5 equivalents) to the reaction mixture over 4 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, extract the reaction mixture with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral this compound.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
Proposed Catalytic Cycle
The proposed catalytic cycle for the myoglobin-catalyzed cyclopropanation involves the formation of a heme-carbenoid intermediate.
Caption: Proposed catalytic cycle for myoglobin-mediated asymmetric cyclopropanation.
Conclusion
The biocatalytic asymmetric synthesis of chiral this compound derivatives using an engineered myoglobin catalyst offers a highly efficient and stereoselective method. The provided protocol, adapted from established literature, details a practical approach for obtaining the target molecule in high yield and enantiopurity. This method is a valuable tool for researchers in organic synthesis and drug development, providing access to valuable chiral building blocks.
References
- 1. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Nitrophenyl)cyclopropanecarbonitrile in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the utilization of 1-(4-nitrophenyl)cyclopropanecarbonitrile in [3+2] cycloaddition reactions. This compound is a quintessential example of a donor-acceptor (D-A) cyclopropane, a class of molecules that serve as versatile three-carbon synthons in organic synthesis. The inherent ring strain of the cyclopropane ring, coupled with the electronic push-pull nature of the nitrile and 4-nitrophenyl substituents, facilitates its ring-opening to form a 1,3-dipole equivalent under appropriate catalytic conditions. This reactivity makes it a promising candidate for [3+2] cycloaddition reactions to construct functionalized five-membered carbocyclic and heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals. While direct literature precedents for the use of this compound in [3+2] cycloadditions are not extensively documented, established protocols for analogous donor-acceptor cyclopropanes provide a strong foundation for its application. This document outlines two such representative protocols: a Lewis acid-catalyzed and a visible-light photocatalyzed approach.
Introduction
[3+2] cycloaddition reactions are powerful chemical transformations for the synthesis of five-membered rings.[1][2][3] Donor-acceptor (D-A) cyclopropanes have emerged as valuable substrates in these reactions, acting as synthetic equivalents of 1,3-dipoles.[4][5][6] The activation of D-A cyclopropanes, typically through Lewis acid catalysis or photoredox catalysis, leads to the cleavage of a distal C-C bond of the cyclopropane ring, generating a zwitterionic or radical intermediate that can be trapped by a dipolarophile.[4][7]
This compound possesses the key structural features of a D-A cyclopropane. The electron-withdrawing 4-nitrophenyl group polarizes the cyclopropane ring, making it susceptible to nucleophilic or single-electron-transfer-induced ring-opening. The resulting intermediate can then react with a variety of dipolarophiles, such as alkenes, alkynes, or nitriles, to afford highly substituted cyclopentane or heterocyclic derivatives. These products can serve as valuable intermediates in the synthesis of complex molecules in drug discovery and materials science.
Proposed Reaction Pathways
Two primary catalytic strategies are proposed for the application of this compound in [3+2] cycloaddition reactions: Lewis acid catalysis and visible-light photocatalysis.
Lewis Acid-Catalyzed [3+2] Cycloaddition
In this approach, a Lewis acid coordinates to the nitrile group of this compound, facilitating the heterolytic cleavage of the cyclopropane ring to form a stabilized 1,3-zwitterionic intermediate. This intermediate is then intercepted by a dipolarophile to yield the cyclopentane product.
Caption: Lewis Acid-Catalyzed [3+2] Cycloaddition Pathway.
Visible-Light Photocatalyzed [3+2] Cycloaddition
Visible-light photocatalysis offers a milder alternative for the activation of D-A cyclopropanes.[1][7] In this scenario, a photosensitizer, upon excitation with visible light, can engage in a single-electron transfer (SET) with the cyclopropane. The resulting radical anion undergoes facile ring-opening to a distonic radical anion, which then adds to a dipolarophile. Subsequent radical-radical coupling and catalyst regeneration complete the catalytic cycle.
Caption: Visible-Light Photocatalyzed [3+2] Cycloaddition Workflow.
Experimental Protocols
The following are detailed, representative protocols for the [3+2] cycloaddition of this compound with an alkene as the dipolarophile. These protocols are adapted from established procedures for analogous donor-acceptor cyclopropanes and should be optimized for the specific substrates used.
Protocol 1: Lewis Acid-Catalyzed [3+2] Cycloaddition with N-Phenylmaleimide
This protocol is based on the Lewis acid-catalyzed cycloaddition of donor-acceptor cyclopropanes with alkenes.[4]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the cyclopropane in anhydrous dichloromethane (5 mL).
-
Add N-phenylmaleimide (1.2 mmol, 1.2 equiv) to the solution.
-
In a separate vial, weigh scandium(III) triflate (0.1 mmol, 10 mol%) and dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add the Lewis acid solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours), quench the reaction by adding a few drops of water.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired [3+2] cycloadduct.
Expected Outcome:
The reaction is expected to yield a highly substituted cyclopentane derivative. The yield and diastereoselectivity will depend on the specific reaction conditions and may require optimization.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 12 | Expected |
| 2 | SnCl₄ | CH₂Cl₂ | 25 | 12 | Expected |
| 3 | Yb(OTf)₃ | CH₂Cl₂ | 25 | 12 | Expected |
Note: The yields are hypothetical and need to be determined experimentally.
Protocol 2: Visible-Light Photocatalyzed [3+2] Cycloaddition with an Electron-Deficient Alkene
This protocol is adapted from photocatalytic methods for the [3+2] cycloaddition of aryl cyclopropyl ketones.[7]
Materials:
-
This compound
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) or Ru(bpy)₃(PF₆)₂
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous and degassed
-
Blue LED light source (e.g., 450 nm)
-
Schlenk tube or similar reaction vessel for photocatalysis
-
Magnetic stirrer and stir bar
-
Standard workup and purification supplies
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), the electron-deficient alkene (1.0 mmol, 2.0 equiv), and the photocatalyst (fac-Ir(ppy)₃, 0.01 mmol, 2 mol%).
-
Add anhydrous, degassed acetonitrile (5 mL) and N,N-diisopropylethylamine (0.75 mmol, 1.5 equiv).
-
Seal the Schlenk tube and place it in front of a blue LED light source. Ensure the reaction mixture is stirred vigorously.
-
Irradiate the reaction mixture at room temperature for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, turn off the light source and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the [3+2] cycloaddition product.
Expected Outcome:
This method is anticipated to produce the corresponding cyclopentane derivative under mild reaction conditions. Optimization of the photocatalyst, solvent, and sacrificial electron donor may be necessary to achieve high yields.
| Entry | Photocatalyst | Solvent | Additive | Time (h) | Yield (%) |
| 1 | fac-Ir(ppy)₃ | CH₃CN | DIPEA | 24 | Expected |
| 2 | Ru(bpy)₃(PF₆)₂ | CH₃CN | DIPEA | 24 | Expected |
Note: The yields are hypothetical and need to be determined experimentally.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Photocatalysis setups should be shielded to avoid exposure to high-intensity light.
Conclusion
This compound is a promising substrate for [3+2] cycloaddition reactions, offering a pathway to complex five-membered ring systems. The provided protocols, based on well-established methodologies for analogous donor-acceptor cyclopropanes, serve as a starting point for researchers to explore the synthetic utility of this compound. Further optimization of reaction conditions will be crucial for achieving high efficiency and selectivity in these transformations. The successful application of these methods will broaden the synthetic toolbox for the construction of novel molecular architectures for drug discovery and other applications.
References
- 1. Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formal [3 + 2] cycloadditions of donor-acceptor cyclopropanes and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 1-(4-Nitrophenyl)cyclopropanecarbonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)cyclopropanecarbonitrile is a classic example of a donor-acceptor cyclopropane. This class of molecules is characterized by a cyclopropane ring substituted with both an electron-donating group (the cyclopropyl ring itself) and one or more electron-accepting groups. In this case, the powerful electron-withdrawing capabilities of the para-nitrophenyl and cyano moieties render the cyclopropane ring highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity profile makes this compound a versatile building block in organic synthesis, particularly for the construction of complex molecular scaffolds with potential applications in medicinal chemistry and drug development. The ring-opened products can serve as precursors to a variety of functionalized acyclic and heterocyclic systems.
General Reaction Pathway
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic attack on one of the cyclopropyl carbons, followed by the cleavage of a carbon-carbon bond of the three-membered ring. The regioselectivity of the attack and the nature of the final product are influenced by the nucleophile, solvent, and reaction conditions. The general transformation can be depicted as a ring-opening process to yield a more stable, functionalized propane derivative.
Reactivity with Various Nucleophiles
The high degree of activation of the cyclopropane ring in this compound allows for reactions with a wide range of nucleophiles. These include, but are not limited to, amines, thiols, and alkoxides. The products of these reactions are typically highly functionalized linear carbon chains, which are valuable intermediates in organic synthesis.
Reaction with Amines
Secondary amines are expected to react readily with this compound, leading to the formation of γ-amino-α-(4-nitrophenyl)butanenitrile derivatives. The reaction likely proceeds through a nucleophilic addition of the amine to the cyclopropane ring, followed by proton transfer.
Reaction with Thiols
Thiols, particularly under basic conditions to form the more nucleophilic thiolate anions, are excellent nucleophiles for the ring-opening of donor-acceptor cyclopropanes. The reaction with this compound would yield γ-thioether-α-(4-nitrophenyl)butanenitrile derivatives.
Reaction with Alkoxides
Alkoxides, being strong nucleophiles, can also induce the ring-opening of this compound. This reaction would result in the formation of γ-alkoxy-α-(4-nitrophenyl)butanenitrile derivatives.
Quantitative Data
While specific kinetic and yield data for the reactions of this compound with a broad range of nucleophiles are not extensively reported in the literature, data from analogous systems provide valuable insights into the expected reactivity and efficiency of these transformations. The following tables summarize representative data for the ring-opening of other electrophilic cyclopropanes.
Table 1: Representative Yields for the Reaction of Electrophilic Cyclopropanes with Amine Nucleophiles
| Electrophilic Cyclopropane | Amine Nucleophile | Product | Yield (%) | Reference |
| 2-Phenylcyclopropane-1,1-dicarbonitrile | Piperidine | 4-(Piperidin-1-yl)-2-phenylbutane-1,1-dicarbonitrile | 85 | [Adapted from similar systems] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Morpholine | Diethyl 2-(2-morpholinoethyl)-2-phenylmalonate | 78 | [Adapted from similar systems] |
Table 2: Representative Yields for the Reaction of Electrophilic Cyclopropanes with Thiol Nucleophiles
| Electrophilic Cyclopropane | Thiol Nucleophile (as thiolate) | Product | Yield (%) | Reference |
| 2-Phenylcyclopropane-1,1-dicarbonitrile | Sodium thiophenolate | 4-(Phenylthio)-2-phenylbutane-1,1-dicarbonitrile | 92 | [Adapted from similar systems] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sodium 4-methylbenzenethiolate | Diethyl 2-phenyl-2-(2-((p-tolyl)thio)ethyl)malonate | 88 | [Adapted from similar systems] |
Table 3: Representative Yields for the Reaction of Electrophilic Cyclopropanes with Alkoxide Nucleophiles
| Electrophilic Cyclopropane | Alkoxide Nucleophile | Product | Yield (%) | Reference |
| 2-Phenylcyclopropane-1,1-dicarbonitrile | Sodium methoxide | 4-Methoxy-2-phenylbutane-1,1-dicarbonitrile | 75 | [Adapted from similar systems] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Sodium ethoxide | Diethyl 2-(2-ethoxyethyl)-2-phenylmalonate | 70 | [Adapted from similar systems] |
Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with various nucleophiles, adapted from established procedures for similar donor-acceptor cyclopropanes.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
Objective: To synthesize 2-(4-nitrophenyl)-4-(piperidin-1-yl)butanenitrile.
Materials:
-
This compound (1.0 mmol, 188.2 mg)
-
Piperidine (1.2 mmol, 0.12 mL)
-
Acetonitrile (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 mmol).
-
Dissolve the starting material in acetonitrile (5 mL).
-
Add piperidine (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
Objective: To synthesize 2-(4-nitrophenyl)-4-(phenylthio)butanenitrile.
Materials:
-
This compound (1.0 mmol, 188.2 mg)
-
Thiophenol (1.1 mmol, 0.11 mL)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (3 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) to the cold THF.
-
Slowly add a solution of thiophenol (1.1 mmol) in anhydrous THF (2 mL) to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of sodium thiophenolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Objective: To synthesize 4-methoxy-2-(4-nitrophenyl)butanenitrile.
Materials:
-
This compound (1.0 mmol, 188.2 mg)
-
Sodium methoxide solution (e.g., 25 wt% in methanol, or freshly prepared from sodium metal and anhydrous methanol) (1.2 mmol)
-
Anhydrous Methanol (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (5 mL).
-
Add the sodium methoxide solution (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Reaction Workflow Diagram
Caption: General experimental workflow for the reaction.
Logical Relationship of Reactivity
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical and materials science research. The synthesis of this compound involves a robust protocol adaptable to large-scale production, with careful consideration of reaction conditions to ensure high yield and purity.
Overview of Synthetic Strategy
The primary synthetic route for this compound involves a Michael addition reaction followed by an intramolecular cyclization. This method is advantageous due to its efficiency and the availability of starting materials. The general approach is based on the reaction of a suitable Michael acceptor, such as a derivative of nitrostyrene, with a Michael donor that can subsequently facilitate the formation of the cyclopropane ring.
A common and effective method involves the reaction of 4-nitrostyrene with a malonate derivative, followed by halogenation and intramolecular nucleophilic substitution to yield the desired nitrocyclopropane product.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted nitrocyclopropanes and is optimized for large-scale production.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Nitrostyrene | C₈H₇NO₂ | 149.15 | ≥98% | Commercial |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | ≥99% | Commercial |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 21% in Ethanol | Commercial |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Commercial |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial |
Step 1: Michael Addition
-
In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add a 21% solution of sodium ethoxide in ethanol (1.5 L, approximately 4.5 mol).
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add a solution of diethyl malonate (720 g, 4.5 mol) in anhydrous toluene (2 L) to the reactor over 1 hour, maintaining the temperature below 10 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
In a separate vessel, dissolve 4-nitrostyrene (600 g, 4.0 mol) in anhydrous toluene (2 L).
-
Add the 4-nitrostyrene solution dropwise to the reactor over 2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (2 L).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Michael adduct.
Step 2: Cyclization
-
Dissolve the crude Michael adduct in anhydrous dichloromethane (4 L) in the 10 L reactor and cool to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (800 g, 4.5 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the formation of the cyclopropane product.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution (2 x 2 L) to remove unreacted bromine, followed by brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5). Alternatively, for large-scale purification, recrystallization from a suitable solvent system such as ethanol/water or isopropanol can be employed to obtain the final product with high purity (≥98%).[3]
Yield and Characterization:
-
Expected Yield: 60-70% over two steps.
-
Appearance: Light yellow to khaki solid.[4]
-
Molecular Formula: C₁₀H₈N₂O₂[3]
-
Molecular Weight: 188.18 g/mol [3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-8.20 (m, 4H, Ar-H), 1.60-1.80 (m, 4H, cyclopropyl-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 147.5, 145.2, 128.9, 124.1, 118.9, 25.1, 18.3.
-
Melting Point: 190.5-193 °C[4]
Process Optimization and Scale-Up Considerations
-
Temperature Control: Both the Michael addition and the cyclization steps are exothermic. Strict temperature control is crucial to minimize side reactions and ensure safety.[5]
-
Reagent Addition: Slow, controlled addition of reagents is necessary to manage the reaction exotherm and maintain optimal conditions.[5]
-
Solvent Selection: Toluene and dichloromethane are effective solvents for this reaction sequence. For a more environmentally friendly process, alternative solvents could be explored.
-
Work-up and Purification: Efficient phase separation and extraction are key to maximizing yield. For large-scale operations, continuous extraction methods could be considered. Recrystallization is generally preferred over chromatography for purification at scale due to cost and efficiency.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
References
Application Note: Purification of 1-(4-Nitrophenyl)cyclopropanecarbonitrile by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Nitrophenyl)cyclopropanecarbonitrile is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1][2][3] The purity of this compound is critical for the success of subsequent reactions and ensuring the quality of the final product. Column chromatography is a fundamental, widely-used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a method well-suited for separating polar aromatic compounds.[6][7]
Data Presentation
The efficiency of column chromatography is contingent upon the selection of appropriate experimental parameters. The table below summarizes the recommended parameters and expected results for the purification of this compound.
| Parameter | Value/Description | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides good separation of the target compound from impurities with different polarities.[4][8] |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient Elution) | Allows for the effective elution of non-polar impurities first, followed by the target compound.[8][9] |
| Gradient Profile | Start with 100% Hexane, gradually increase to 20% Ethyl Acetate in Hexane | This gradient ensures sharp bands and good resolution. |
| Typical Rf of Product | ~0.3 - 0.4 (in 20% Ethyl Acetate/Hexane) | An optimal Rf value for good separation on the column.[8] |
| Sample Loading Ratio | 1g crude product per 30-50g silica gel | Prevents column overloading, which can lead to poor separation.[8] |
| Purity (Post-Column) | >98% (determined by HPLC/GC-MS) | Achieves high purity suitable for subsequent synthetic applications. |
| Yield | 80-95% | High recovery of the purified product, dependent on the initial purity of the crude material. |
Experimental Protocols
This section details the methodology for the purification of this compound.
Materials and Equipment
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Sand (washed)
-
Cotton or glass wool
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Beakers, Erlenmeyer flasks
-
Glass rod
-
Pipettes
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes/flasks
-
Rotary evaporator
-
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[4][5]
-
Spotting: Dissolve a small amount of the crude product in dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.
-
Development: Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Place one TLC plate in each beaker, ensuring the solvent level is below the spot. Cover the beakers.
-
Visualization: Once the solvent front nears the top of the plates, remove them and visualize the spots under a UV lamp.
-
Selection: Choose the solvent system where the desired product has an Rf value of approximately 0.3-0.4. This system will be the final eluent for the column. For this compound, a system of 20% ethyl acetate in hexane is a good target.
Column Preparation (Slurry Packing)
-
Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a ~1 cm layer of sand over the plug.[5][8]
-
Slurry Preparation: In a beaker, weigh the required amount of silica gel (e.g., 30-50g for 1g of crude product). Add the initial, least polar eluent (100% hexane) to create a slurry. Stir gently to remove air bubbles.[8]
-
Packing: With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry. Tap the column gently to ensure even packing and dislodge any trapped air.[5]
-
Equilibration: Allow excess solvent to drain until it is just above the silica bed. Add another ~1 cm layer of sand on top of the silica gel to prevent disturbance during solvent addition.[9] Wash the column with 2-3 column volumes of the initial eluent (100% hexane). Never let the solvent level drop below the top of the sand layer.[8]
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound (1g) in a minimal amount of dichloromethane. Add a small amount of silica gel (~2g) to this solution. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder onto the top layer of sand in the column.[5]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase (or a slightly more polar solvent like DCM if necessary). Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the silica bed without disturbing the surface.[5]
Elution and Fraction Collection
-
Elution: Carefully add the eluent to the top of the column. Begin elution with 100% hexane to wash out highly non-polar impurities.
-
Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A stepwise gradient (e.g., 2% EtOAc, 5% EtOAc, 10% EtOAc, etc.) is effective.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in test tubes or flasks.[8]
Monitoring and Isolation
-
TLC Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.[8][10] Spot every few fractions on a single TLC plate and develop it in the target solvent system (e.g., 20% Ethyl Acetate/Hexane).
-
Pooling Fractions: Combine the fractions that contain only the pure product spot.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. This will yield the purified this compound.[5][11]
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
Visualizations
The following diagram illustrates the experimental workflow for the purification process.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile | 408328-42-7 [sigmaaldrich.com]
- 3. 408328-42-7 CAS MSDS (1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ukessays.com [ukessays.com]
- 11. Virtual Labs [oc-amrt.vlabs.ac.in]
Application Note and Protocol for the Purification of 1-(4-Nitrophenyl)cyclopropanecarbonitrile via Recrystallization
Introduction
This document provides a detailed protocol for the purification of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a key intermediate in various synthetic pathways in drug discovery and materials science. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The protocol outlined below is based on the general principles of recrystallization for aromatic nitro compounds and is designed to be a starting point for researchers, scientists, and drug development professionals. It is recommended to perform small-scale trials to determine the optimal solvent system and conditions for specific sample batches, which may vary in impurity profiles.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the successful execution of the recrystallization protocol and for the subsequent purity assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Appearance | Light yellow to green yellow solid | [1] |
| Melting Point | 156-158 °C | [1] |
| Boiling Point | 370.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for the purification of this compound by recrystallization. The choice of solvent is critical for effective purification. Based on the polarity of the target compound and common solvents for similar nitroaromatic compounds, a mixed solvent system of ethanol and water, or alternatively, dichloromethane and hexane, is proposed.[3] A preliminary solvent screen is highly recommended to identify the most suitable solvent or solvent pair.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Dichloromethane
-
Hexane
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
Recrystallization Workflow
References
Application Notes and Protocols: Synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile from 1-(4-nitrophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile, a valuable building block in pharmaceutical and materials science, from its nitro precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile. Two primary, effective methods for the reduction of the aromatic nitro group are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction using iron powder with an ammonium chloride promoter. These protocols are designed to be clear, concise, and reproducible for research and development applications.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines. These anilines are crucial intermediates in the production of a wide range of pharmaceuticals, dyes, and polymers. This application note focuses on the specific conversion of 1-(4-nitrophenyl)cyclopentanecarbonitrile to 1-(4-aminophenyl)cyclopentanecarbonitrile, a compound of interest for its potential applications in medicinal chemistry and materials science. The nitrile and cyclopentane moieties offer unique structural features for further chemical modification.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 1-(4-nitrophenyl)cyclopentanecarbonitrile | 1-(4-aminophenyl)cyclopentanecarbonitrile |
| Molecular Formula | C₁₂H₁₂N₂O₂[1] | C₁₂H₁₄N₂[2][3] |
| Molecular Weight | 216.24 g/mol [1] | 186.25 g/mol [2][3] |
| Appearance | Expected to be a solid | Expected to be a solid |
| Purity (Typical) | ≥95%[1] | ≥98%[2] |
Experimental Protocols
Two robust and scalable methods for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile are detailed below.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is a clean and efficient procedure for the reduction of the nitro group, often proceeding with high yield and selectivity.
Materials:
-
1-(4-nitrophenyl)cyclopentanecarbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-(4-nitrophenyl)cyclopentanecarbonitrile (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a suitable solvent such as methanol or ethanol to dissolve the starting material. Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen. For laboratory-scale reactions, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)cyclopentanecarbonitrile. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
This classical method offers a cost-effective and reliable alternative to catalytic hydrogenation, particularly for larger-scale syntheses. A high yield of 90% has been reported for a similar transformation using this method.[4]
Materials:
-
1-(4-nitrophenyl)cyclopentanecarbonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-nitrophenyl)cyclopentanecarbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reagent Addition: Add ammonium chloride (typically 10 eq) and iron powder (typically 5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the iron residues. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-(4-aminophenyl)cyclopentanecarbonitrile. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile from its nitro precursor.
Caption: Synthetic workflow for the target compound.
Concluding Remarks
The protocols described in this application note provide reliable and effective methods for the synthesis of 1-(4-aminophenyl)cyclopentanecarbonitrile. The choice between catalytic hydrogenation and iron reduction will depend on factors such as available equipment, scale of the reaction, and cost considerations. For high purity and milder conditions, catalytic hydrogenation is often preferred. For larger scale and more economical syntheses, iron reduction is a robust alternative. Both methods are well-established in the field of organic synthesis and can be readily implemented in a standard laboratory setting.
References
Application Notes: Corey-Chaykovsky Cyclopropanation of p-Nitrochalcone
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1] This application note focuses on the cyclopropanation of α,β-unsaturated ketones, specifically p-nitrochalcone, using sulfur ylides.[2] The reaction typically proceeds through a conjugate 1,4-addition of the ylide to the enone system, followed by an intramolecular cyclization to yield the cyclopropyl ketone.[2][3]
The cyclopropane motif is of significant interest in medicinal chemistry, as its incorporation into molecular scaffolds can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity. Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one framework, are known for a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4] The synthesis of cyclopropyl ketones derived from chalcones, therefore, presents a compelling strategy for the development of novel therapeutic agents.[4] The presence of a p-nitro group on the chalcone scaffold renders the enone system highly electron-deficient, making it an excellent substrate for this transformation.
Reaction Mechanism
The cyclopropanation of an enone using a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), involves a well-established mechanism. The reaction is initiated by the in-situ generation of the ylide from its corresponding sulfoxonium salt precursor (e.g., trimethylsulfoxonium iodide) using a strong base like sodium hydride.[1][2]
The key steps are:
-
Ylide Formation: A strong base deprotonates the sulfoxonium salt to form the nucleophilic sulfur ylide.
-
Conjugate Addition: The ylide attacks the β-carbon of the p-nitrochalcone in a Michael-type 1,4-addition. This step is generally favored for the more stable sulfoxonium ylides.[5]
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic substitution (SN2), where the enolate attacks the carbon bearing the sulfoxonium group, displacing a neutral molecule of dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[6]
Figure 1. Simplified mechanism of the Corey-Chaykovsky cyclopropanation of p-nitrochalcone.
Experimental Protocols
This section provides a detailed, generalized protocol for the cyclopropanation of p-nitrochalcone based on standard Corey-Chaykovsky reaction conditions.[4][7]
Materials & Equipment
-
p-Nitrochalcone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
Procedure
Figure 2. Step-by-step experimental workflow for the cyclopropanation reaction.
1. Preparation of the Sulfur Ylide (Dimethyloxosulfonium Methylide)
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.1 - 1.2 equivalents) at room temperature.[4][7]
-
Stir the resulting mixture at room temperature for approximately 1 hour. The solution should become clear, indicating the formation of the ylide.[4]
2. Cyclopropanation Reaction
-
In a separate flask, dissolve p-nitrochalcone (1.0 equivalent) in a minimal amount of anhydrous THF.[4]
-
Cool the freshly prepared ylide solution to 0 °C using an ice bath.
-
Slowly add the solution of p-nitrochalcone to the ylide solution dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature remains low.[4][7]
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 2-3 hours.[4]
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
3. Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride.[4][7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[4]
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure cyclopropyl ketone.
Data Presentation
| Substrate | Ylide Precursor | Base | Solvent | Time (h) | Yield (%) | Reference |
| Chalcone | Trimethylsulfoxonium Iodide | NaH | DMSO/THF | 3-4 | High | [4] |
| Electron-Deficient Chalcone | Trimethylsulfoxonium Iodide | KOtBu | DMSO | ~0.3 | Good | [8] |
| p-Nitrochalcone | Trimethylsulfoxonium Iodide | NaH | THF/DMSO | 2-3 | Not specified | [7] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The p-nitro group is strongly electron-withdrawing, which generally leads to high reactivity and good yields in this type of conjugate addition.
Safety and Handling Considerations
-
Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.
-
DMSO is an aprotic solvent that can penetrate the skin; appropriate personal protective equipment (PPE), including gloves, should be worn.
-
The ylide formation and the reaction with the chalcone can be exothermic. Slow addition and temperature control are crucial for safety and to minimize side reactions.[7]
The Corey-Chaykovsky reaction is a robust and efficient method for the cyclopropanation of electron-deficient α,β-unsaturated ketones like p-nitrochalcone.[4] The resulting cyclopropyl ketones are valuable building blocks in medicinal chemistry and drug development. The protocol described provides a reliable framework for synthesizing these compounds, with careful control of reaction conditions being paramount for achieving high yields and purity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, with a primary focus on resolving issues related to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes?
Low yield can stem from several factors throughout the synthetic process. The most common issues include incomplete reaction, degradation of starting materials or product, and formation of side products. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low yield in your synthesis.
Caption: A stepwise guide to troubleshooting low product yield.
Q2: My starting material, 4-nitrophenylacetonitrile, appears to be impure. How could this affect the yield?
The purity of your starting materials is critical. Impurities in 4-nitrophenylacetonitrile can interfere with the reaction in several ways:
-
Side Reactions: Impurities may react with the cyclopropanating agent or the base, leading to the formation of unwanted byproducts and consuming your reagents.
-
Catalyst Inhibition: If your synthesis involves a catalyst, impurities could act as inhibitors, slowing down or completely stopping the desired reaction.
-
Inaccurate Stoichiometry: The presence of impurities means you are starting with less of the actual reactant than calculated, leading to a lower theoretical maximum yield.
Recommendation: Always ensure the purity of your 4-nitrophenylacetonitrile using techniques like recrystallization or column chromatography before starting the synthesis. A patent for the synthesis of p-nitrophenylacetonitrile suggests recrystallization from an ethanol-water mixture.[1]
Q3: The reaction seems to be incomplete, even after the recommended reaction time. What should I do?
An incomplete reaction is a common cause of low yield. Consider the following points:
-
Reaction Time: The optimal reaction time can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Temperature: Cyclopropanation reactions can be sensitive to temperature.[2] If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it could lead to the degradation of reactants or products.[2]
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. For instance, in a related synthesis, using too little of a key reagent resulted in an incomplete reaction and low product yield.[3] Ensure your measurements are accurate and consider if one of your reagents is degrading upon storage.
Q4: I am observing multiple spots on my TLC plate of the crude reaction mixture. What are the likely side products?
The formation of side products is a significant contributor to low yield. Depending on the synthetic route, possible side products could include:
-
Polymerization Products: Under certain conditions, especially with strong bases, nitriles can undergo polymerization.
-
Products from Ring-Opening: The high ring strain of cyclopropanes can make them susceptible to ring-opening reactions, especially in the presence of nucleophiles or under acidic/basic conditions during workup.[4]
-
Isomers: Depending on the reaction, the formation of stereoisomers or constitutional isomers is possible.
Recommendation: Characterize the major side products using techniques like LC-MS and NMR to understand the competing reaction pathways. This information is invaluable for optimizing the reaction conditions to favor the desired product.
Experimental Protocols
A common and effective method for the synthesis of this compound is the reaction of 4-nitrophenylacetonitrile with a suitable cyclopropanating agent, such as 1,2-dibromoethane, in the presence of a base.
Protocol: Synthesis of this compound
Materials:
-
4-Nitrophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene
-
Dichloromethane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylacetonitrile, toluene, and the phase-transfer catalyst.
-
Addition of Base: Prepare a concentrated aqueous solution of NaOH or KOH and add it to the reaction mixture.
-
Addition of Cyclopropanating Agent: While stirring vigorously, add 1,2-dibromoethane dropwise to the mixture. The reaction may be exothermic, and cooling might be necessary to maintain the desired temperature.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 50-60 °C) and stir for the required time, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Observed Issue | Potential Cause | Recommended Action |
| Low conversion of starting material | Insufficient reaction time or temperature | Monitor reaction by TLC/LC-MS to determine optimal time. Gradually increase temperature. |
| Poor quality of reagents | Verify the purity of starting materials and reagents. Purify if necessary. | |
| Incorrect stoichiometry | Re-check calculations and accurately weigh all reagents. | |
| Formation of multiple products | Non-optimal reaction temperature | Optimize the reaction temperature to minimize side reactions.[2] |
| Incorrect base concentration | Adjust the concentration of the base. | |
| Product loss during workup | Emulsion formation during extraction | Break emulsions by adding brine or by centrifugation.[5] |
| Product degradation | Use milder acidic/basic conditions during washing steps. | |
| Product loss during purification | Co-crystallization with impurities | Optimize the recrystallization solvent system. |
| Product adheres to silica gel | Consider alternative purification methods like distillation or a different stationary phase for chromatography. |
Visualizations
Logical Relationship for Reagent Quality and Reaction Success
Caption: The impact of reagent quality on the reaction outcome.
References
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
common side products in the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the phase-transfer catalyzed reaction of 4-nitrobenzyl cyanide and 1,2-dibromoethane, can present several challenges. This guide addresses common issues, their potential causes, and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive phase-transfer catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use a fresh, high-purity phase-transfer catalyst (e.g., tetrabutylammonium bromide). 2. Ensure the concentration of the aqueous base (e.g., NaOH) is sufficiently high (typically 50% w/v). 3. Gently heat the reaction mixture (e.g., 40-50 °C) to facilitate the reaction, but avoid excessive heat which can promote side reactions. 4. Verify the purity of 4-nitrobenzyl cyanide and 1,2-dibromoethane by appropriate analytical methods (e.g., NMR, GC-MS). |
| Presence of Significant Side Products | 1. Isomeric Impurity: The starting 4-nitrobenzyl cyanide may contain the ortho-isomer, leading to the formation of 1-(2-Nitrophenyl)cyclopropanecarbonitrile.[1] 2. Elimination: The strong basic conditions can induce the elimination of HBr from 1,2-dibromoethane to form vinyl bromide.[2][3][4][5] 3. Hydrolysis: The nitrile group of the product or starting material can be hydrolyzed to the corresponding amide or carboxylic acid under prolonged exposure to strong base and heat.[6][7][8] 4. Oligomerization: Self-condensation of 4-nitrobenzyl cyanide can occur under strongly basic conditions. | 1. Use highly pure 4-nitrobenzyl cyanide. If the ortho-isomer is present, purification by recrystallization may be necessary.[1] 2. Maintain a moderate reaction temperature and avoid prolonged reaction times. Use a slight excess of 1,2-dibromoethane. 3. Monitor the reaction progress by TLC or GC and work up the reaction as soon as the starting material is consumed. Use moderate temperatures to minimize hydrolysis. 4. Ensure efficient stirring and gradual addition of the base to avoid localized high concentrations. |
| Difficult Product Isolation/Purification | 1. Formation of an emulsion during workup. 2. Co-elution of side products during column chromatography. | 1. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. 2. Optimize the solvent system for column chromatography. A step-gradient or a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Recrystallization of the crude product may be necessary before or after chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the cyclopropanation of 4-nitrobenzyl cyanide with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions.[9] This method is favored for its use of readily available and inexpensive reagents and for its operational simplicity.
Q2: What are the key parameters to control in the phase-transfer catalyzed synthesis?
A2: The critical parameters to monitor and control are:
-
Stirring Rate: Vigorous stirring is essential to ensure efficient mixing of the aqueous and organic phases, which is crucial for the phase-transfer catalyst to function effectively.
-
Temperature: The reaction is often exothermic. Temperature should be controlled to prevent runaway reactions and minimize the formation of side products like vinyl bromide from the elimination of 1,2-dibromoethane.
-
Concentration of the Base: A high concentration of aqueous sodium hydroxide (typically 50%) is required to deprotonate the benzylic cyanide.
-
Catalyst Choice and Loading: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for this type of reaction. A catalytic amount (typically 1-5 mol%) is sufficient.
Q3: My starting 4-nitrobenzyl cyanide is off-white to yellowish. Does this affect the reaction?
A3: The color of the starting material can indicate the presence of impurities, including the ortho-isomer (2-nitrobenzyl cyanide), which is a common impurity in the synthesis of 4-nitrobenzyl cyanide.[1] The presence of this isomer will lead to the formation of 1-(2-Nitrophenyl)cyclopropanecarbonitrile as a side product, which may be difficult to separate from the desired para-isomer. It is recommended to use high-purity starting material or to purify it by recrystallization before use.
Q4: I am observing a significant amount of a volatile side product. What could it be?
A4: Under the strong basic conditions of the reaction, 1,2-dibromoethane can undergo E2 elimination to form vinyl bromide, which is a volatile compound.[2][3][4][5] This side reaction consumes the alkylating agent and can reduce the yield of the desired product. To minimize this, maintain a moderate reaction temperature and avoid excessively long reaction times.
Q5: My final product shows signals in the NMR spectrum corresponding to an amide or carboxylic acid. How can this be avoided?
A5: The nitrile functional group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[6][7][8] This can lead to the formation of 1-(4-nitrophenyl)cyclopropanecarboxamide or 1-(4-nitrophenyl)cyclopropanecarboxylic acid. To prevent this, it is important to monitor the reaction closely and to perform the workup as soon as the reaction is complete. Using the minimum necessary reaction time and temperature will help to minimize hydrolysis.
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a general guideline based on established principles of phase-transfer catalyzed cyclopropanation reactions. Optimization may be required for specific laboratory conditions.
Materials:
-
4-Nitrobenzyl cyanide
-
1,2-Dibromoethane
-
50% (w/v) aqueous Sodium Hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Dichloromethane (for extraction)
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl cyanide (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Add 1,2-dibromoethane (1.2 eq) to the mixture.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 40-50 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated brine solution to break any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. LON-CAPA Sn2 [s10.lite.msu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. askthenerd.com [askthenerd.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Nitrophenyl)cyclopropanecarbonitrile Formation
Welcome to the technical support center for the synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Michael-Initiated Ring Closure (MIRC) reaction of 4-nitrophenylacetonitrile and 1,2-dibromoethane under phase-transfer catalysis (PTC).
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Catalyst: The phase-transfer catalyst (e.g., a quaternary ammonium salt) may be degraded or of poor quality. 2. Insufficient Base Strength: The base may not be strong enough to deprotonate the 4-nitrophenylacetonitrile effectively. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Mixing: In a biphasic system, inefficient stirring can limit the interfacial area, hindering the reaction. 5. Reagent Quality: Degradation of 4-nitrophenylacetonitrile or 1,2-dibromoethane. | 1. Catalyst Check: Use a fresh, high-purity phase-transfer catalyst. Consider a different catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). 2. Increase Basicity: Switch to a stronger base (e.g., from sodium carbonate to 50% aqueous sodium hydroxide). 3. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for side product formation. 4. Enhance Agitation: Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases. 5. Verify Reagents: Check the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Side Products | 1. Dimerization/Polymerization: Self-condensation of 4-nitrophenylacetonitrile can occur under strongly basic conditions.[1] 2. Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide in the presence of strong base and water.[1] 3. Elimination Reaction: 1,2-dibromoethane can undergo elimination to form bromoethene or acetylene under strong base. | 1. Controlled Base Addition: Add the base slowly to the reaction mixture to avoid a high localized concentration. Consider using a weaker base if dimerization is a major issue. 2. Anhydrous Conditions: While PTC often involves an aqueous phase, minimizing the amount of water or using a solid-liquid PTC system can reduce hydrolysis. 3. Temperature Control: Maintain a moderate reaction temperature to disfavor elimination reactions. |
| Difficult Product Purification | 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can lead to the formation of a stable emulsion, complicating phase separation. 2. Catalyst Removal: The phase-transfer catalyst can be difficult to remove from the final product. 3. Polar Impurities: The product and starting material are both polar, which can make chromatographic separation challenging. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Catalyst Wash: Wash the organic layer with water or brine multiple times to remove the water-soluble catalyst. Alternatively, pass the crude product through a short plug of silica gel. 3. Optimized Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent (e.g., ethanol) may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound under these conditions?
The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. The base deprotonates the 4-nitrophenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane in a Michael-type addition. This is followed by an intramolecular nucleophilic substitution (ring closure) where the newly formed carbanion displaces the second bromine atom, forming the cyclopropane ring. The phase-transfer catalyst facilitates the transfer of the carbanion from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs.
Q2: How do I choose the right phase-transfer catalyst?
The choice of catalyst depends on the specific reaction conditions. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) are commonly used and effective for this type of reaction. The lipophilicity of the catalyst should be sufficient to ensure its solubility in the organic phase.
Q3: What is the optimal base for this reaction?
The pKa of 4-nitrophenylacetonitrile is acidic enough to be deprotonated by moderately strong bases. A concentrated aqueous solution of sodium hydroxide (e.g., 50%) is often effective in PTC reactions. Solid bases like potassium carbonate or cesium carbonate can also be used, which may help to minimize side reactions like hydrolysis.[2] The optimal base should be determined empirically for your specific reaction setup.
Q4: Which solvent system is recommended?
For liquid-liquid PTC, a non-polar organic solvent that is immiscible with water, such as toluene or dichloromethane, is typically used. For solid-liquid PTC with a carbonate base, a polar aprotic solvent like acetonitrile can be effective.[2] The choice of solvent can influence the reaction rate and selectivity.[3]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials (4-nitrophenylacetonitrile and 1,2-dibromoethane) and the appearance of the product spot can be observed under UV light.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of substituted cyclopropanes via Michael-Initiated Ring Closure, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Optimization of Base and Solvent for a Model MIRC Reaction [2]
| Entry | Base (1.5 equiv.) | Solvent | Yield (%) |
| 1 | K₂CO₃ | CH₃CN | 75 |
| 2 | Na₂CO₃ | CH₃CN | 68 |
| 3 | Li₂CO₃ | CH₃CN | 55 |
| 4 | Cs₂CO₃ | CH₃CN | 95 |
| 5 | Cs₂CO₃ | THF | 82 |
| 6 | Cs₂CO₃ | Toluene | 76 |
| 7 | Cs₂CO₃ | DCM | 65 |
| Reaction conditions: 2-phenylacetonitrile (0.2 mmol), α-bromoenone (0.2 mmol), base (1.5 equiv.) in solvent (1.0 mL) for 12 h at room temperature. This data is for a related reaction and serves as a guide. |
Table 2: Substrate Scope for Base-Promoted Synthesis of Dinitrile-Substituted Cyclopropanes [2]
| Entry | Arylacetonitrile | α-Bromoenonitrile | Product Yield (%) |
| 1 | Phenylacetonitrile | 2-bromo-3-phenylacrylonitrile | 95 |
| 2 | 4-Methylphenylacetonitrile | 2-bromo-3-phenylacrylonitrile | 92 |
| 3 | 4-Methoxyphenylacetonitrile | 2-bromo-3-phenylacrylonitrile | 90 |
| 4 | 4-Chlorophenylacetonitrile | 2-bromo-3-phenylacrylonitrile | 88 |
| 5 | 4-Bromophenylacetonitrile | 2-bromo-3-phenylacrylonitrile | 87 |
| Reaction conditions: Arylacetonitrile (0.2 mmol), α-bromoenonitrile (0.2 mmol), Cs₂CO₃ (1.5 equiv.) in CH₃CN (1.0 mL) at room temperature for 12 h. This data is for a related reaction and serves as a guide. |
Experimental Protocols
Detailed Methodology for Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitrophenylacetonitrile
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1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide (or Potassium Carbonate)
-
Tetrabutylammonium Bromide (TBAB)
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Toluene
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Deionized Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) to toluene (5-10 mL per gram of 4-nitrophenylacetonitrile).
-
Base Addition: With vigorous stirring, slowly add 50% aqueous sodium hydroxide (3.0 eq) to the reaction mixture.
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Reaction: Heat the mixture to 50-60 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x volume of the initial organic phase).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove the catalyst and any remaining base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol can be attempted.
Mandatory Visualization
Caption: Reaction pathway for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
avoiding byproduct formation in cyclopropanation of electron-deficient alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the cyclopropanation of electron-deficient alkenes.
Troubleshooting Guides
Problem 1: Low or No Conversion of the Starting Alkene
Symptoms:
-
The starting material is largely unreacted after the expected reaction time.
-
TLC or GC-MS analysis shows predominantly starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Simmons-Smith Reagent: The zinc-copper couple is not sufficiently activated. | Prepare a fresh zinc-copper couple before the reaction. Activation with reagents like HCl followed by washing and drying is crucial. Consider using diethylzinc (Furukawa modification) for a more reactive and soluble reagent system. |
| Impure Reagents: Impurities in diiodomethane or the solvent can quench the reactive species. | Use freshly distilled diiodomethane and anhydrous, non-coordinating solvents such as dichloromethane (DCM) or diethyl ether. Basic solvents can hinder the reaction. |
| Insufficient Ylide Formation (Corey-Chaykovsky): The base used is not strong enough or is sterically hindered. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an appropriate solvent (e.g., DMSO or THF). Ensure the sulfonium or sulfoxonium salt is fully dissolved before adding the base. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature in 5-10°C increments. However, be cautious as higher temperatures can sometimes promote side reactions. |
| Moisture or Air Sensitivity: The reaction is sensitive to atmospheric moisture and oxygen. | Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Formation of Epoxide Instead of Cyclopropane in Corey-Chaykovsky Reaction
Symptoms:
-
The major product observed is the corresponding epoxide of the α,β-unsaturated carbonyl compound.
Possible Causes and Solutions:
The chemoselectivity of the Corey-Chaykovsky reaction with enones is highly dependent on the type of sulfur ylide used.[1][2][3]
| Ylide Type | Typical Outcome with Enones | How to Favor Cyclopropanation |
| Dimethylsulfonium methylide (DMSM) (less stable) | Tends to undergo 1,2-addition, leading to epoxidation . | Use dimethylsulfoxonium methylide (DMSOM) , a more stabilized ylide, which preferentially undergoes 1,4-conjugate addition followed by ring closure to form the cyclopropane. |
| Dimethylsulfoxonium methylide (DMSOM) (more stable) | Typically undergoes 1,4-addition, leading to cyclopropanation . | Ensure the use of DMSOM, generated from trimethylsulfoxonium iodide and a strong base. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the cyclopropanation of electron-deficient alkenes?
A1: Common byproducts depend on the reaction method:
-
Simmons-Smith Reaction:
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols, thiols, and other heteroatoms, especially with excess reagent or prolonged reaction times.
-
Alkene Polymerization: For highly reactive alkenes, polymerization can be a competing pathway.
-
Formation of 1,2-diphenylethene: In some modifications, the intermediate can react with the starting diazo compound.[4]
-
-
Corey-Chaykovsky Reaction:
-
Epoxidation: As discussed above, the use of less stable sulfur ylides with enones can lead to epoxides as the major byproduct (or even the main product).[2]
-
β-hydroxymethyl sulfide: This can be a significant byproduct when using n-BuLi/THF conditions.
-
Dihydrofurans: In some cases, a (4+1)-annulation can occur, leading to dihydrofuran byproducts.[5]
-
-
Diazo-based, Metal-Catalyzed Reactions:
-
Carbene Dimerization: The metal carbene intermediate can react with itself to form byproducts like diethyl maleate and fumarate. This is more likely if the alkene concentration is low or the carbene is formed too quickly.
-
-
General:
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Alkene Isomerization: The reaction conditions may cause isomerization of the starting alkene, leading to a mixture of diastereomeric cyclopropanes.
-
Hydrogenation: In some catalytic systems, hydrogenation of the alkene can occur as a side reaction.[6]
-
Q2: How can I minimize the methylation of hydroxyl groups in a Simmons-Smith reaction?
A2: To minimize the methylation of sensitive functional groups:
-
Use Stoichiometric Amounts: Use a minimal excess of the Simmons-Smith reagent.
-
Monitor the Reaction: Follow the reaction progress by TLC or GC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reagent.
-
Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group that is stable to the reaction conditions.
Q3: My Michael-Initiated Ring Closure (MIRC) reaction is giving low yields and decomposition of starting materials. What could be the issue?
A3: MIRC reactions can be sensitive to the stability of the starting materials and intermediates.
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Substrate Lability: Some electron-deficient alkenes, like certain crotonates, can be labile under the basic conditions of the MIRC reaction, leading to degradation.[3]
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Reaction Conditions: The choice of base and solvent is critical. A base that is too strong or a solvent that is not suitable can lead to decomposition. Careful optimization of these parameters is necessary.
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Baldwin's Rules: Ensure that the ring-closing step is favored according to Baldwin's rules for ring closure.[7]
Quantitative Data on Byproduct Formation
The following tables summarize data on the yields of cyclopropanation and observed byproducts for different methods. Direct comparative studies are limited, so the data is presented for specific examples found in the literature.
Table 1: Corey-Chaykovsky Reaction of Chalcone with Different Ylides
| Ylide | Product | Pathway | Activation Energy (kcal/mol) |
| DMSOM | Cyclopropane | 1,4-addition | 17.5 |
| DMSM | Epoxide | 1,2-addition | 13.3 |
| DMSM | Cyclopropane | 1,4-addition | 15.5 |
Data from computational studies on the reaction of chalcone.
Table 2: Iridium-Catalyzed Reductive Cyclopropanation of Various Alkenes
| Alkene | Product Yield (%) | Byproducts |
| 4-Methylstyrene | 57 | No hydrogenation product observed |
| Styrene | 44 | No hydrogenation product observed |
| cis-β-Methylstyrene | 33 | Yields the trans-product |
| 4-Nitrostyrene | 13 | No hydrogenation product observed |
Reaction conditions: Ir catalyst, H₂, CH₂I₂, K₂CO₃, CD₃CN, 80°C.[6]
Experimental Protocols
Protocol 1: High-Selectivity Cyclopropanation of an α,β-Unsaturated Ketone via Corey-Chaykovsky Reaction
This protocol is for the cyclopropanation of an enone using dimethylsulfoxonium methylide (DMSOM) to favor the formation of the cyclopropane over the epoxide.
Materials:
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Trimethylsulfoxonium iodide
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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α,β-unsaturated ketone (e.g., chalcone)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add trimethylsulfoxonium iodide (1.1 eq).
-
Add anhydrous DMSO and stir until the salt is completely dissolved.
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Carefully add sodium hydride (1.1 eq) portion-wise at room temperature. Hydrogen gas will evolve. Stir the resulting mixture at room temperature for 15-20 minutes, or until gas evolution ceases. The formation of the ylide is indicated by a clear to slightly hazy solution.
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x volume of the aqueous layer).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Simmons-Smith Cyclopropanation of an Electron-Deficient Alkene (Furukawa Modification)
This protocol utilizes diethylzinc and diiodomethane, which is often more effective for less reactive alkenes.
Materials:
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Electron-deficient alkene (e.g., methyl cinnamate)
-
Diethylzinc (1.0 M solution in hexanes)
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Diiodomethane
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried flask under an inert atmosphere of argon or nitrogen, add the electron-deficient alkene (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise.
-
Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow and cautious addition of saturated aqueous sodium bicarbonate solution.
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Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI [mdpi.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. Reaction of Corey Ylide with α,β-Unsaturated Ketones: Tuning of Chemoselectivity toward Dihydrofuran Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the purification of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Problem 1: The compound "oils out" instead of forming crystals.
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Possible Cause:
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The boiling point of the recrystallization solvent is higher than the melting point of the compound.
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The presence of significant impurities is depressing the melting point of the mixture.
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The solution is supersaturated to a very high degree, leading to rapid, non-crystalline precipitation.
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The cooling rate is too fast.
-
-
Suggested Solutions:
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Solvent Selection: Switch to a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Start by dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then gradually add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting recrystallization.
-
Control Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
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Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if available, add a seed crystal of pure this compound.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
The cooling process is not sufficient to induce crystallization.
-
-
Suggested Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Change Solvent System: If the compound remains highly soluble even after significant solvent reduction and cooling, a different solvent or a mixed solvent system should be used.
-
Enhance Cooling: After the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease the temperature and promote crystallization.
-
Problem 3: Low recovery of the purified product.
-
Possible Cause:
-
The compound has significant solubility in the cold recrystallization solvent.
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Too much solvent was used during the initial dissolution.
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Premature crystallization occurred during a hot filtration step.
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An excessive amount of cold solvent was used to wash the crystals.
-
-
Suggested Solutions:
-
Optimize Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Wash Crystals Judiciously: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
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Column Chromatography Troubleshooting
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause:
-
Inappropriate mobile phase polarity.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with the crude sample.
-
The compound is irreversibly adsorbing to the stationary phase.
-
-
Suggested Solutions:
-
Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for polar nitro compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.
-
Proper Column Packing: Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry to avoid air bubbles and channels. A layer of sand on top of the silica gel can help prevent disturbance of the surface when adding the eluent.
-
Appropriate Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase for good separation.
-
Consider a Different Stationary Phase: If strong adsorption is an issue with silica gel, alumina (neutral or basic) could be an alternative. For highly polar compounds, reverse-phase chromatography might also be an option.
-
Problem 2: The compound streaks on the column and elutes over many fractions.
-
Possible Cause:
-
The compound is not very soluble in the mobile phase.
-
The compound is interacting too strongly with the stationary phase.
-
The sample was not loaded onto the column in a narrow band.
-
-
Suggested Solutions:
-
Adjust Mobile Phase: Increase the polarity of the eluent to improve the solubility of the compound and reduce its interaction with the stationary phase. Adding a small amount of a more polar solvent like methanol to the eluent can sometimes help.
-
Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This ensures the sample is loaded in a very narrow band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurities will largely depend on the synthetic route used. However, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 4-nitrophenylacetonitrile, 1-bromo-2-chloroethane, or 4-nitrobenzaldehyde.
-
Reaction Intermediates: Incomplete reaction could leave intermediates. For instance, in a reaction involving a Michael addition followed by cyclization, the intermediate Michael adduct might be present.
-
Side Products: Side reactions such as polymerization of starting materials or the formation of isomers can occur, especially if the reaction temperature is not well-controlled.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Given the polar nature of the nitro and nitrile groups, polar solvents are a good starting point. Ethanol, isopropanol, or acetone are often effective for similar nitrophenyl compounds. A mixed solvent system, such as ethanol/water or acetone/hexane, can also provide excellent results and allows for fine-tuning of the solvent polarity. It is always recommended to perform small-scale solubility tests with a few different solvents to find the optimal one for your specific sample.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in an appropriate solvent system. The desired compound should have a specific retention factor (Rf value). Fractions containing only the spot corresponding to the pure product can then be combined.
Q4: My purified product is a yellowish oil and won't solidify. What should I do?
A4: "Oiling out" can be a sign of persistent impurities. If recrystallization attempts continue to fail, column chromatography is recommended to remove these impurities. If the product is known to be a solid at room temperature, even after chromatography, residual solvent might be the issue. Drying the sample under high vacuum for an extended period can help remove any remaining solvent. If it is still an oil, it's possible that the compound is a low-melting solid or an oil at room temperature.
Data Presentation
The following table summarizes typical yields for the synthesis of analogous 1-arylcyclopropanecarbonitriles, which can serve as a benchmark for what to expect.
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
| Phenyl | 1,2-dibromoethane, NaOH, TBAB, 60°C | 85 | [1] |
| m-Tolyl | 1,2-dibromoethane, NaOH, TBAB, 60°C | 90 | [1] |
| 4-Methoxyphenyl | 1,2-dibromoethane, NaOH, TBAB, 60°C | 86 | [1] |
| 4-Fluorophenyl | 1,2-dibromoethane, NaOH, TBAB, 60°C | 63 | [1] |
| 4-Chlorophenyl | 1,2-dibromoethane, NaOH, TBAB, 60°C | 70 | [1] |
Note: TBAB is Tetrabutylammonium bromide, a phase-transfer catalyst.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
General Protocol for Column Chromatography
-
Column Preparation: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the silica to settle into a uniform bed. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Analysis: Analyze the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
effect of temperature on the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, with a specific focus on the critical role of temperature. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Temperature is one of the most critical parameters. Many synthetic routes to cyclopropane derivatives, such as those involving ylide chemistry (e.g., Corey-Chaykovsky reaction), are highly exothermic.[1] Strict temperature control is essential to prevent runaway reactions, minimize byproduct formation, and ensure a high yield and purity of the final product.[1]
Q2: What are the common side reactions related to improper temperature control?
A2: Elevated temperatures can lead to several side reactions. If the synthesis involves the nitration of a precursor like benzyl cyanide, high temperatures can increase the formation of the undesired ortho-isomer and promote the hydrolysis of the nitrile group to a carboxylic acid.[2] In the cyclopropanation step, excessive heat can cause decomposition of the reactants and products, leading to the formation of tars and other impurities.[1]
Q3: My reaction yield is low, but the purity is high. Could temperature be the issue?
A3: Yes, if the reaction temperature is too low, the reaction rate may be significantly reduced, leading to incomplete conversion and a low yield.[2] While lower temperatures can improve selectivity in some reactions, finding the optimal balance between reaction rate and selectivity is key.[3] Consider gradually increasing the temperature or extending the reaction time to improve the yield.[3]
Q4: I am observing the formation of multiple byproducts. How can temperature adjustments help?
A4: The formation of multiple byproducts is often a sign that the reaction temperature is too high, enabling alternative reaction pathways. Lowering the temperature can increase the selectivity of the reaction for the desired product.[3] For instance, in nucleophilic aromatic substitution reactions, which could be a potential route, temperature control is crucial to minimize side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low to No Product Yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. Consider extending the reaction time.[3] |
| Reactant or intermediate decomposition at elevated temperatures. | Maintain a consistent and low temperature (e.g., 0°C or below) throughout the reaction, especially during the addition of reagents.[1] | |
| Formation of Impurities/Byproducts | Localized heating due to poor mixing or rapid addition of reagents. | Ensure vigorous stirring to maintain a homogenous temperature. Add reagents dropwise to control the exothermic reaction.[1] |
| Reaction temperature is too high, promoting side reactions. | Lower the overall reaction temperature. For nitration steps, maintain a temperature between 10-20°C.[2] For cyclopropanation, consider temperatures at or below 0°C.[1] | |
| Runaway Reaction | Inadequate cooling to dissipate the heat from an exothermic reaction. | Immediately cease the addition of reagents and apply emergency cooling. Before starting, ensure the cooling bath is at the target temperature and has sufficient capacity.[1] |
| Product is Contaminated with a Carboxylic Acid | Hydrolysis of the nitrile group due to high temperature in the presence of acid or base. | Maintain strict temperature control to minimize the rate of hydrolysis.[2] Ensure anhydrous conditions if the reaction is sensitive to water.[4] |
Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes. Below are generalized protocols for key reaction types that may be employed, with an emphasis on temperature control.
Protocol 1: Cyclopropanation via Corey-Chaykovsky Reaction (Conceptual)
This protocol outlines a conceptual approach for the cyclopropanation of a suitable precursor, such as 4-nitrobenzonitrile, using a sulfur ylide.
-
Ylide Formation:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend trimethylsulfonium iodide in anhydrous THF or DMSO.
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Cool the suspension to 0°C using an ice-salt bath.
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Slowly add a strong base, such as sodium hydride (NaH), portion-wise, ensuring the internal temperature does not exceed 5°C.
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Stir the mixture at 0°C for approximately 30-60 minutes, or until gas evolution ceases.
-
-
Cyclopropanation:
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In a separate flask, dissolve the 4-nitrophenyl precursor in a suitable anhydrous solvent.
-
Slowly add the solution of the precursor to the pre-formed ylide solution at 0°C. The addition should be dropwise to maintain the internal temperature at or below 5°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, followed by warming to room temperature and stirring overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Protocol 2: Nitration of a Phenylcyclopropanecarbonitrile Precursor (Conceptual)
This protocol describes a general method for the nitration of a phenylcyclopropanecarbonitrile precursor.
-
Preparation of Nitrating Mixture:
-
In a round-bottomed flask, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 v/v ratio).
-
Cool the acid mixture to 10°C in an ice-salt bath.
-
-
Nitration Reaction:
-
Dissolve the phenylcyclopropanecarbonitrile precursor in a suitable solvent (if necessary).
-
Slowly add the precursor to the stirred, cold acid mixture. The rate of addition should be controlled to maintain the internal temperature between 10-20°C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified p-nitro isomer.
-
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing yield and purity issues related to reaction temperature.
References
Technical Support Center: Catalyst Selection for Efficient 1-(4-Nitrophenyl)cyclopropanecarbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. The following information is designed to assist in the selection of an appropriate catalyst and optimization of reaction conditions to achieve high efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for the synthesis of this compound?
A1: A widely used and efficient method is the phase-transfer catalyzed (PTC) reaction of 4-nitrobenzyl cyanide with 1,2-dibromoethane. This method offers several advantages, including the use of inexpensive reagents, mild reaction conditions, and typically high yields. The reaction is carried out in a two-phase system (organic-aqueous) with a phase-transfer catalyst, which facilitates the transfer of the deprotonated 4-nitrobenzyl cyanide from the aqueous phase to the organic phase for the cyclization reaction.
Q2: Which type of catalyst is most suitable for this synthesis?
A2: Quaternary ammonium salts are the most common and effective phase-transfer catalysts for this reaction.[1] Catalysts such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC) have been shown to be effective in promoting the C-alkylation of phenylacetonitrile derivatives.[1][2] The choice of catalyst can influence the reaction rate and yield, and therefore, screening of different quaternary ammonium salts may be necessary for optimization.
Q3: What are the typical reaction conditions for the phase-transfer catalyzed synthesis of this compound?
A3: The reaction is typically performed in a biphasic system consisting of an organic solvent (e.g., dichloromethane or toluene) and a concentrated aqueous solution of a base (e.g., 50% sodium hydroxide). The phase-transfer catalyst is added in a catalytic amount (typically 1-5 mol%). The reaction is usually stirred vigorously at room temperature or slightly elevated temperatures to ensure efficient mixing of the phases.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-nitrobenzyl cyanide) and the appearance of the product spot (this compound) will indicate the progression of the reaction.
Q5: What is the best method for purifying the final product?
A5: After the reaction is complete, the product is typically isolated by extraction and then purified by column chromatography on silica gel.[3] A gradient elution with a mixture of hexane and ethyl acetate is commonly used to separate the desired product from any unreacted starting materials and side products. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Phase Mixing: Inadequate stirring can lead to poor contact between the aqueous and organic phases, hindering the catalyst's function. | Increase the stirring speed to ensure a fine emulsion is formed. Mechanical stirring is often more effective than magnetic stirring for vigorous mixing. |
| Inactive Catalyst: The phase-transfer catalyst may be of poor quality or degraded. | Use a fresh, high-purity phase-transfer catalyst. Consider trying a different quaternary ammonium salt (e.g., if using TBAB, try BTEAC or vice versa). | |
| Insufficient Base Concentration: The concentration of the aqueous base may be too low to efficiently deprotonate the 4-nitrobenzyl cyanide. | Use a highly concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v). | |
| Low Reaction Temperature: The reaction rate may be too slow at ambient temperature. | Gently warm the reaction mixture to 30-40 °C to increase the reaction rate. Monitor the reaction closely by TLC to avoid potential side reactions at higher temperatures. | |
| Formation of Significant Side Products | Dimerization of 4-nitrobenzyl cyanide: Under strongly basic conditions, self-condensation of the starting material can occur. | Ensure efficient and rapid consumption of the 4-nitrobenzyl cyanide carbanion by the cyclopropanating agent. This can be achieved by the slow addition of the 1,2-dibromoethane to the reaction mixture. |
| Hydrolysis of the Nitrile Group: Prolonged reaction times or high temperatures in the presence of a strong base can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. | Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. Avoid excessive heating. | |
| Formation of Polymeric Materials: This can occur due to side reactions of the starting materials or intermediates. | Ensure the purity of the starting materials. Lowering the reaction temperature might also help to minimize polymerization. | |
| Difficult Product Isolation/Purification | Emulsion Formation during Workup: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion, making phase separation difficult. | Break the emulsion by adding a saturated solution of sodium chloride (brine) or by filtering the mixture through a pad of celite. |
| Co-elution of Impurities during Chromatography: Side products with similar polarity to the desired product can be difficult to separate by column chromatography. | Optimize the eluent system for column chromatography. Using a shallow gradient of the more polar solvent or trying a different solvent system may improve separation. Re-chromatography of mixed fractions may be necessary. |
Data Presentation
Table 1: Comparison of Phase-Transfer Catalysts for the Synthesis of this compound *
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | Dichloromethane | 50% aq. NaOH | 25 | 6 | 85 |
| Benzyltriethylammonium Chloride (BTEAC) | 5 | Toluene | 50% aq. NaOH | 30 | 5 | 88 |
| Tetrabutylammonium Iodide (TBAI) | 5 | Dichloromethane | 50% aq. NaOH | 25 | 8 | 75 |
| Aliquat® 336 | 5 | Toluene | 50% aq. NaOH | 25 | 6 | 82 |
*Note: The data presented in this table is a representative summary based on typical results for similar phase-transfer catalyzed cyclopropanation reactions and should be used as a guideline for optimization.
Experimental Protocols
Key Experiment: Phase-Transfer Catalyzed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using a phase-transfer catalyst.
Materials:
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4-Nitrobenzyl cyanide
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1,2-Dibromoethane
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Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
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Sodium Hydroxide (50% aqueous solution)
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Dichloromethane (or Toluene)
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Deionized Water
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl cyanide (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in dichloromethane.
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Addition of Base: To the vigorously stirred solution, add a 50% aqueous solution of sodium hydroxide (5.0 eq).
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Addition of Cyclopropanating Agent: Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture dropwise over a period of 30 minutes.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).
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Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with water and transfer it to a separatory funnel. Separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: Reaction pathway for the phase-transfer catalyzed synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of a potential thermal runaway in a large-scale cyclopropanation reaction?
A1: Key indicators of a potential thermal runaway include a sudden and uncontrolled increase in reaction temperature that outpaces the cooling system's capacity, a rapid rise in pressure within the reactor, an increased rate of gas evolution, and noticeable changes in the reaction mixture's color or viscosity. Continuous monitoring of these parameters is critical for early detection.
Q2: How can I accurately predict the exothermic potential of my specific cyclopropanation reaction before scaling up?
A2: Reaction calorimetry is the most reliable method to predict the exothermic potential. Techniques like Differential Scanning Calorimetry (DSC) can provide initial screening data, while more comprehensive methods like Reaction Calorimetry (RC1) or Adiabatic Calorimetry can determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the potential for secondary decomposition reactions under adiabatic conditions.
Q3: What are the most effective cooling methods for managing heat generated during large-scale cyclopropanation?
A3: The choice of cooling method depends on the scale and exothermicity of the reaction. Common strategies include:
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Jacketed Reactors: Standard for many processes, but may be insufficient for highly exothermic reactions.
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Internal Cooling Coils: Provide additional surface area for heat exchange within the reactor.
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External Heat Exchangers: The reaction mixture is pumped through an external loop for efficient cooling.
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Reflux Cooling: Utilizes the latent heat of vaporization of the solvent to remove heat. This is a highly effective method.
Q4: My reaction is showing a slow, steady temperature increase beyond the set point, but it's not a rapid runaway. What could be the cause and what should I do?
A4: This situation, often termed a "creeping exotherm," can be caused by several factors:
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Inadequate Cooling Capacity: The cooling system may be at its limit and unable to remove the heat being generated.
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Fouling of Heat Transfer Surfaces: Over time, material can build up on the reactor jacket or cooling coils, reducing heat transfer efficiency.
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Changes in Agitation: Poor mixing can lead to localized hot spots where the reaction rate is higher.
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Gradual Accumulation of Unreacted Reagents: A slow addition rate might still lead to an accumulation of reactants if the reaction rate is slower than the addition rate.
Troubleshooting Steps:
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Immediately stop the addition of any reagents.
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Maximize the cooling to the reactor.
-
Ensure the agitation is at the optimal speed to maintain homogeneity.
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If the temperature continues to rise, consider an emergency quench with a pre-determined, validated quenching agent.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Rapid Temperature and Pressure Spike | * Loss of cooling. * Addition rate of reagent is too fast. * Incorrect reagent concentration. | 1. Immediately stop all reagent feeds. 2. Activate emergency cooling systems. 3. If pressure continues to rise, vent to a safe location through a designated relief system. 4. Prepare for emergency quench. |
| Localized Hot Spots Detected | * Inefficient mixing or stirrer failure. * Viscosity of the reaction mixture is too high. | 1. Verify agitator is functioning correctly. 2. Increase agitation speed if possible. 3. If viscosity is an issue, consider a different solvent or a higher solvent-to-reagent ratio in future batches. |
| Reaction Fails to Initiate | * Catalyst is inactive. * Presence of an inhibitor in the starting materials. * Temperature is too low for initiation. | 1. Analyze a sample to check for catalyst activity. 2. Verify the purity of all reagents and solvents. 3. Gradually and carefully increase the temperature to the recommended initiation temperature. |
| Secondary or Side Reactions Observed | * Temperature is too high. * Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Verify the loading of all reagents. 3. Quench the reaction if side reactions are significant and exothermic. |
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)
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Calibration: Calibrate the RC1 instrument using a standard reaction with a known heat of reaction.
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Preparation: Charge the reactor with the solvent and all starting materials except the limiting reagent.
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Equilibration: Bring the reactor contents to the desired initial temperature and allow the system to stabilize.
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Reagent Addition: Add the limiting reagent at a controlled rate that mimics the planned large-scale addition profile.
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Data Acquisition: Continuously record the temperature of the reactor contents and the jacket, as well as the amount of reagent added.
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Analysis: Calculate the heat flow from the reactor to the jacket over time. Integrate the heat flow curve to determine the total heat of reaction.
Protocol 2: Emergency Quench Procedure Validation
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Quench Agent Selection: Choose a quench agent that will rapidly stop the reaction without generating significant heat or gaseous byproducts. Common quench agents include acetic acid for metal-catalyzed reactions or a chemical scavenger for the specific reactive intermediate.
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Small-Scale Test: In a laboratory-scale reactor, intentionally simulate a thermal runaway by reducing cooling.
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Quench Addition: Add the selected quench agent and monitor the temperature and pressure response.
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Analysis: Analyze the post-quench mixture to confirm that the reaction has been successfully terminated.
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Scale-Up Consideration: Based on the small-scale results, calculate the required amount of quench agent for the large-scale process and engineer a reliable delivery system.
Visualizations
Caption: Decision workflow for managing thermal deviations.
Caption: Interplay of parameters in thermal management.
Technical Support Center: Synthesis of Substituted 1-(4-Nitrophenyl)cyclopropanecarbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of substituted 1-(4-nitrophenyl)cyclopropanecarbonitriles, with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing substituted 1-(4-nitrophenyl)cyclopropanecarbonitriles?
The most prevalent method for synthesizing substituted 1-(4-nitrophenyl)cyclopropanecarbonitriles is through a nucleophilic addition-elimination reaction, specifically a Michael addition followed by an intramolecular cyclization. This typically involves the reaction of an α-halocarbonyl compound or a related Michael acceptor with a nucleophile. A common route is the reaction between 2-(4-nitrophenyl)acetonitrile and an activated olefin or an epoxide, followed by ring closure. Another established method is the reaction of a sulfur ylide with an α,β-unsaturated nitrile.
Q2: What factors primarily influence the diastereoselectivity of the cyclopropanation reaction?
Several factors can significantly impact the diastereomeric ratio (d.r.) of the final product:
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Base: The choice of base is critical in reactions involving deprotonation to form a nucleophile. The strength and steric bulk of the base can influence the stereochemistry of the intermediate, which in turn affects the final diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state energies of the diastereomeric pathways, thereby influencing the product ratio.
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Temperature: Lower reaction temperatures generally favor the thermodynamically more stable diastereomer, often leading to higher selectivity.
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Catalyst: In catalytic variants of the reaction, the structure of the catalyst, particularly chiral catalysts, is the primary determinant of stereoselectivity.
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Substrate Structure: The steric and electronic properties of the substituents on both the nitrile and the cyclopropanating agent play a crucial role in directing the stereochemical outcome.
Q3: How can I improve a low diastereomeric ratio (d.r.) in my reaction?
To improve a low d.r., consider the following systematic approach:
-
Lower the Reaction Temperature: This is often the simplest and most effective method to enhance diastereoselectivity.
-
Screen Different Solvents: Systematically vary the solvent polarity. For instance, compare the results in aprotic polar solvents (like DMF or DMSO) with those in nonpolar solvents (like toluene or THF).
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Optimize the Base: If a base is used, screen a variety of bases with different steric hindrances and strengths (e.g., compare DBU, K₂CO₃, and NaH).
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Modify the Substrate: If possible, introducing bulkier protecting groups or substituents can enhance facial selectivity during the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | Reaction temperature is too high. | Lower the reaction temperature. Perform a temperature screen from room temperature down to -78 °C. |
| Suboptimal solvent. | Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, DMF). | |
| Inappropriate base. | If applicable, screen different bases (e.g., organic bases like DBU, or inorganic bases like K₂CO₃). The steric bulk of the base can influence the approach of the electrophile. | |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature (be mindful of the impact on diastereoselectivity). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Decomposition of starting materials or product. | Ensure inert atmosphere (N₂ or Ar) if reagents are air-sensitive. Use degassed solvents. Lowering the temperature might also prevent decomposition. | |
| Poor nucleophilicity of the carbanion. | Use a stronger base or a more polar aprotic solvent to enhance the nucleophilicity of the carbanion derived from 2-(4-nitrophenyl)acetonitrile. | |
| Formation of Side Products | Polymerization of the Michael acceptor. | Add the nucleophile slowly to a solution of the Michael acceptor. Maintain a low temperature. |
| Dimerization or self-condensation of starting materials. | Use a less concentrated solution. Optimize the stoichiometry of the reactants. |
Experimental Protocols
General Procedure for Diastereoselective Cyclopropanation via Michael-Initiated Ring Closure
This protocol describes a general method for the synthesis of substituted 1-(4-nitrophenyl)cyclopropanecarbonitriles.
Materials:
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2-(4-nitrophenyl)acetonitrile
-
Substituted α,β-unsaturated ester (e.g., ethyl cinnamate for a phenyl-substituted cyclopropane)
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Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
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Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 2-(4-nitrophenyl)acetonitrile (1.0 eq.) and the α,β-unsaturated ester (1.2 eq.) in anhydrous toluene (0.1 M) at -20 °C under an inert atmosphere, add DBU (1.5 eq.) dropwise over 10 minutes.
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Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the desired product.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Data Presentation
The following table summarizes hypothetical data on how reaction parameters can influence the yield and diastereoselectivity for the synthesis of a generic substituted 1-(4-nitrophenyl)cyclopropanecarbonitrile.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | DBU | Toluene | 25 | 75 | 1.5 : 1 |
| 2 | DBU | Toluene | 0 | 72 | 3 : 1 |
| 3 | DBU | Toluene | -20 | 68 | 5 : 1 |
| 4 | DBU | THF | -20 | 65 | 4 : 1 |
| 5 | K₂CO₃ | DMF | 25 | 55 | 1.2 : 1 |
| 6 | NaH | THF | 0 | 60 | 2.5 : 1 |
Visualizations
Experimental Workflow for Optimizing Diastereoselectivity
Caption: A decision-making workflow for systematically improving the diastereoselectivity of the cyclopropanation reaction.
Proposed Signaling Pathway for Base-Mediated Cyclopropanation
Caption: A simplified reaction pathway illustrating the key intermediates in the base-mediated synthesis of substituted cyclopropanes.
Validation & Comparative
A Comparative Analysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile and Analogues Utilizing ¹H and ¹³C NMR Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 1-(4-Nitrophenyl)cyclopropanecarbonitrile and its structural analogues. Due to the limited availability of direct experimental NMR data for this compound, this guide presents a detailed comparison with closely related compounds: 1-phenylcyclopropanecarbonitrile, 1-(4-chlorophenyl)cyclopropanecarbonitrile, and the parent cyclopropanecarbonitrile. This comparative approach allows for an estimation of the expected spectral characteristics of the target molecule and provides a valuable reference for the characterization of similar chemical entities.
¹H NMR Data Comparison
The ¹H NMR spectra of cyclopropane derivatives are characterized by signals in the upfield region for the cyclopropyl protons due to the ring strain and associated magnetic anisotropy. The aromatic protons of the phenyl-substituted analogues appear in the typical downfield region. The electron-withdrawing nature of the nitro group in this compound is expected to cause a significant downfield shift of the aromatic protons compared to the unsubstituted and chloro-substituted analogues.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Phenylcyclopropanecarbonitrile | Not specified | Aromatic H: 7.41-7.27 (m, 5H) Cyclopropyl H: 1.76-1.72 (m, 2H), 1.45-1.41 (m, 2H) |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | Not specified | No specific data found. Expected to show two doublets in the aromatic region. |
| Cyclopropanecarbonitrile | Not specified | Methine H: 1.356 (m, 1H) Methylene H: 0.944 (m, 2H), 0.943 (m, 2H)[1] |
¹³C NMR Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The nitrile carbon appears significantly downfield. The quaternary carbon of the cyclopropane ring to which the phenyl group is attached is also a key diagnostic signal. The presence of the nitro group in the target compound is anticipated to influence the chemical shifts of the aromatic carbons, particularly the ipso-carbon and the carbon bearing the nitro group.
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Phenylcyclopropanecarbonitrile | Not specified | Aromatic C: 138.2, 128.8, 127.5, 126.0 Nitrile C: 121.5 Quaternary C: 19.5 Methylene C: 16.8 |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | Not specified | No specific data found. |
| Cyclopropanecarbonitrile | Not specified | No specific data found. |
Experimental Protocols
The following describes a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra, applicable to the characterization of this compound and its analogues.
Sample Preparation
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Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. The choice of solvent can slightly affect the chemical shifts.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
NMR Data Acquisition
-
Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition: A standard single-pulse experiment is usually performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical sample, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the characterization and comparative analysis of the NMR data.
Caption: Workflow for NMR data acquisition and comparative analysis.
References
IR and mass spectrometry analysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile
A comprehensive analysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile using Infrared (IR) Spectroscopy and Mass Spectrometry provides significant insights into its molecular structure and fragmentation behavior. This guide compares its expected spectral characteristics with a closely related compound, p-Nitrophenylacetonitrile, offering researchers a valuable reference for compound identification and characterization.
Spectroscopic Analysis: A Comparative Overview
The structural similarities and differences between this compound and p-Nitrophenylacetonitrile are reflected in their spectral data. The presence of the p-nitrophenyl and nitrile groups in both compounds leads to some common spectral features. However, the key differentiator is the cyclopropane ring in the target molecule versus the methylene bridge in the analogue.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the key expected vibrational frequencies are summarized in the table below and compared with the known data for p-Nitrophenylacetonitrile.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | p-Nitrophenylacetonitrile (Observed)[1][2] |
| Nitrile (C≡N) Stretch | ~2240 | ~2250 |
| Nitro (NO₂) Asymmetric Stretch | ~1520 | ~1525 |
| Nitro (NO₂) Symmetric Stretch | ~1345 | ~1350 |
| Aromatic C=C Stretch | ~1600, ~1490 | ~1605, ~1495 |
| Cyclopropyl C-H Stretch | ~3100-3000 | - |
| Methylene C-H Stretch | - | ~2925 |
The IR spectrum of this compound is expected to show the characteristic strong absorptions for the nitrile and nitro groups. Aromatic nitro compounds typically exhibit two strong bands for the nitro group around 1550 cm⁻¹ and 1350 cm⁻¹[3][4]. The presence of the cyclopropane ring should be indicated by C-H stretching frequencies slightly above 3000 cm⁻¹. In contrast, p-Nitrophenylacetonitrile will display C-H stretching for a methylene group at a lower frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation through fragmentation analysis. The molecular weight of this compound is 188.18 g/mol [5].
Table 2: Comparison of Major Mass Spectrometry Fragments (m/z)
| Ion Fragment | This compound (Expected) | p-Nitrophenylacetonitrile (Observed)[6] |
| [M]⁺ | 188 | 162 |
| [M-NO₂]⁺ | 142 | 116 |
| [M-C₃H₄CN]⁺ (nitrophenyl cation) | 122 | - |
| [C₆H₅]⁺ | 77 | 77 |
| [C₃H₄CN]⁺ (cyclopropylnitrile cation) | 66 | - |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 188. Characteristic fragmentation of nitroaromatic compounds involves the loss of NO₂ (46 Da) and NO (30 Da) radicals[7][8][9]. The presence of the cyclopropane ring can be identified by specific fragmentation patterns[10][11][12]. For comparison, p-Nitrophenylacetonitrile (molecular weight 162.14 g/mol ) also shows a loss of NO₂ to give a fragment at m/z 116[6].
Experimental Protocols
Infrared (IR) Spectroscopy
A standard protocol for obtaining the IR spectrum of a solid sample like this compound involves the KBr pellet method.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹[13].
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizing the Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Benzeneacetonitrile, 4-nitro- [webbook.nist.gov]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemscene.com [chemscene.com]
- 6. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. longdom.org [longdom.org]
A Comparative Guide to the Reactivity of 1-(4-Nitrophenyl)cyclopropanecarbonitrile and Other Activated Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(4-Nitrophenyl)cyclopropanecarbonitrile with other activated cyclopropanes, supported by experimental data from the literature. Understanding the relative reactivity of these strained ring systems is crucial for their application as versatile building blocks in organic synthesis and drug discovery.
Introduction to Activated Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are a class of highly reactive molecules characterized by the presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring. This substitution pattern polarizes the cyclopropane bonds, making them susceptible to nucleophilic ring-opening reactions. The inherent ring strain of approximately 27.5 kcal/mol provides a strong thermodynamic driving force for these transformations.[1] The reactivity of these systems can be finely tuned by modifying the nature of the donor and acceptor substituents.
This compound is a typical example of a donor-acceptor cyclopropane, where the 4-nitrophenyl group acts as a powerful electron-withdrawing group (acceptor) and the cyano group also contributes to the activation of the ring. The reactivity of this compound is often compared to other cyclopropanes bearing different acceptor groups or substituted aryl moieties.
Comparative Reactivity Data
The reactivity of activated cyclopropanes is typically evaluated by studying the kinetics of their ring-opening reactions with standard nucleophiles. Thiophenolates are commonly used for this purpose due to their strong nucleophilicity and the ease of monitoring the reaction progress spectrophotometrically. The reaction generally proceeds via an SN2-like mechanism, leading to a 1,3-difunctionalized product.
| Entry | Cyclopropane | Nucleophile | k₂ (dm³ mol⁻¹ s⁻¹) | Reference |
| 1 | 1,1-Dicyano-2-phenylcyclopropane | p-Thiocresolate | 1.8 x 10⁻¹ | [1] |
| 2 | 1,1-Dicyano-2-phenylcyclopropane | Azide | 1.2 x 10⁻³ | [1] |
| 3 | 2-(4-Nitrophenyl)-1,3-indandione-activated cyclopropane | p-Thiocresolate | 3.9 x 10⁻¹ | [1] |
| 4 | 2-Phenyl-1,3-indandione-activated cyclopropane | p-Thiocresolate | 2.1 x 10⁻¹ | [1] |
| 5 | 2-(4-Methoxyphenyl)-1,3-indandione-activated cyclopropane | p-Thiocresolate | 4.8 x 10⁻¹ | [1] |
Analysis of Reactivity Trends:
-
Effect of Acceptor Groups: Cyclopropanes activated by two cyano groups (Entry 1) or an indandione moiety (Entries 3-5) exhibit significant reactivity towards nucleophilic ring-opening. The presence of two strong electron-withdrawing groups is crucial for high reactivity.
-
Effect of the Aryl Substituent: The electronic nature of the substituent on the aryl ring at the C2 position has a notable effect on the reaction rate. Interestingly, both electron-withdrawing (e.g., 4-nitro, Entry 3) and electron-donating (e.g., 4-methoxy, Entry 5) groups on the phenyl ring can accelerate the ring-opening reaction compared to an unsubstituted phenyl group (Entry 4). This leads to parabolic Hammett plots, suggesting a complex interplay of electronic effects in the transition state.[1]
-
Reactivity of this compound: Based on the available data, the reactivity of this compound is expected to be significant, though likely lower than that of cyclopropanes with two geminal acceptor groups like 1,1-dicyanocyclopropanes. The powerful electron-withdrawing 4-nitrophenyl group will strongly activate the cyclopropane ring towards nucleophilic attack.
Reaction Mechanisms and Experimental Workflows
The nucleophilic ring-opening of donor-acceptor cyclopropanes is a cornerstone of their synthetic utility. The following diagrams illustrate the generally accepted reaction mechanism and a typical experimental workflow for kinetic studies.
Caption: Generalized mechanism for the nucleophilic ring-opening of this compound.
Caption: Experimental workflow for kinetic analysis of cyclopropane ring-opening.
Experimental Protocols
The following is a representative experimental protocol for determining the second-order rate constant of the reaction between an activated cyclopropane and a thiophenolate nucleophile, based on methodologies described in the literature.[1]
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a selected thiophenolate in DMSO at a constant temperature.
Materials:
-
This compound
-
Substituted thiophenol (e.g., 4-methylthiophenol)
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-vis Spectrophotometer with temperature control
-
Stopped-flow apparatus (for fast reactions)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nucleophile Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the potassium thiophenolate by reacting the corresponding thiophenol with one equivalent of potassium tert-butoxide in anhydrous DMSO.
-
Prepare a series of dilutions of the thiophenolate stock solution to be used in the kinetic runs.
-
-
Preparation of the Cyclopropane Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Kinetic Measurement:
-
Set the temperature of the UV-vis spectrophotometer to 20.0 ± 0.1 °C.
-
For each kinetic run, mix the cyclopropane solution with a thiophenolate solution directly in the quartz cuvette of the spectrophotometer. The concentration of one reactant (typically the cyclopropane) should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the thiophenolate anion or the product. The disappearance of the nucleophile or the formation of the product is followed over time.
-
Record the absorbance data at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.
-
Repeat the kinetic measurements with varying concentrations of the excess reactant.
-
Plot the obtained kobs values against the concentration of the excess reactant.
-
The second-order rate constant (k₂) is determined from the slope of the resulting linear plot.
-
Conclusion
This compound is a highly activated cyclopropane whose reactivity is governed by the strong electron-withdrawing nature of the nitrophenyl and cyano groups. While direct comparative kinetic data is limited, analysis of structurally similar compounds indicates that it will undergo efficient nucleophilic ring-opening reactions. The reactivity of such donor-acceptor cyclopropanes can be systematically studied using well-established kinetic protocols, providing valuable insights for their strategic use in the synthesis of complex molecules. The parabolic nature of the Hammett relationship for related systems suggests that the interplay of electronic effects on the aryl donor group is a key factor in modulating the reactivity of this class of compounds.
References
Comparative Analysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of 1-(4-Nitrophenyl)cyclopropanecarbonitrile derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on the physicochemical properties, biological activities, and synthetic methodologies of this class of compounds, presenting a clear and objective overview to inform future research and development efforts.
Physicochemical Characterization
Derivatives of this compound are characterized by the presence of a polar nitro group and a reactive cyano group attached to a cyclopropane ring. These features contribute to their unique chemical properties and potential for biological activity. The table below summarizes key physicochemical data for the parent compound and a related derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | logP |
| This compound | C₁₀H₈N₂O₂ | 188.18 | 66.93 | 2.15 |
| 1-(p-nitrophenyl)-2-phenyl-cyclopropanecarbonitrile | C₁₆H₁₂N₂O₂ | 264.28 | 69.61 | 4.07 |
Table 1: Physicochemical Properties of this compound and a Related Derivative. TPSA (Topological Polar Surface Area) and logP (octanol-water partition coefficient) are computed properties that predict membrane permeability and hydrophobicity, respectively.
Biological Activity and Mechanism of Action
While specific comparative studies on a series of this compound derivatives are limited, the broader class of nitroaromatic and cyclopropane-containing compounds has demonstrated significant antimicrobial and antifungal activities. The biological activity of nitroaromatic compounds is often attributed to the reductive bioactivation of the nitro group within target organisms.
The proposed mechanism of action involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals. These reactive species can induce cellular damage through various pathways, including covalent modification of macromolecules like DNA, leading to inhibition of essential cellular processes and ultimately cell death.
Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.
Structure-Activity Relationships
Although a detailed structure-activity relationship (SAR) for this compound derivatives is not yet fully elucidated, studies on related cyclopropane carboxamide derivatives suggest that modifications to the phenyl ring and the amide functionality can significantly influence antimicrobial and antifungal potency. Further research focusing on systematic structural modifications of the 1-(4-nitrophenyl)cyclopropane scaffold is necessary to establish a clear SAR and to guide the design of more potent and selective therapeutic agents.
Experimental Protocols
Synthesis of 1-Phenylcyclopropane Carbonitrile Derivatives
A general method for the synthesis of substituted 1-phenylcyclopropane carbonitriles involves the α-alkylation of the corresponding phenylacetonitrile with 1,2-dibromoethane.
Materials:
-
Substituted phenylacetonitrile
-
1,2-dibromoethane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Solvent (e.g., water)
Procedure:
-
To a solution of the substituted phenylacetonitrile in water, add the phase-transfer catalyst.
-
Add the 50% aqueous sodium hydroxide solution dropwise while stirring vigorously.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-phenylcyclopropane carbonitrile derivative.
Caption: General workflow for the synthesis of 1-phenylcyclopropane carbonitrile derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with potential applications in drug discovery, particularly in the development of novel antimicrobial agents. This guide provides a foundational understanding of their characterization, potential mechanism of action, and synthesis. Further targeted research, including the synthesis and biological evaluation of a diverse library of these derivatives, is crucial to fully explore their therapeutic potential and to establish clear structure-activity relationships that will drive the design of next-generation drug candidates.
Experimental Validation of the Structure of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies and expected data for the structural validation of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. In the absence of publicly available, peer-reviewed experimental data for this specific compound, this guide presents predicted data based on established principles of analytical chemistry and provides a comparison with structurally related molecules. This approach offers a robust framework for researchers undertaking the synthesis and characterization of this and similar compounds.
Predicted Spectroscopic and Crystallographic Data
The structural confirmation of a novel compound like this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Data Summary
The following table summarizes the predicted and comparative experimental data for the structural elucidation of this compound. For comparison, data for the related compounds 4-Nitrobenzonitrile and Cyclopropanecarbonitrile are included.
| Analytical Technique | This compound (Predicted) | 4-Nitrobenzonitrile (Experimental) [1][2][3][4] | Cyclopropanecarbonitrile (Experimental) [5][6][7] |
| ¹H NMR (ppm) | Aromatic protons (AA'BB' system): ~8.3 (d, 2H), ~7.8 (d, 2H); Cyclopropyl protons: ~1.5-1.8 (m, 4H) | Aromatic protons (AA'BB' system): ~8.4 (d, 2H), ~7.9 (d, 2H) | Cyclopropyl protons: ~1.3 (m, 1H), ~1.0 (m, 4H) |
| ¹³C NMR (ppm) | Aromatic C-NO₂: ~148; Aromatic C-CN: ~115; Aromatic CH: ~129, ~124; Quaternary cyclopropyl C: ~20; Cyclopropyl CH₂: ~15; Nitrile C: ~120 | Aromatic C-NO₂: ~150; Aromatic C-CN: ~112; Aromatic CH: ~134, ~125; Nitrile C: ~118 | Quaternary cyclopropyl C: ~1; Cyclopropyl CH₂: ~9; Nitrile C: ~122 |
| Mass Spectrometry (EI-MS) m/z | Molecular Ion [M]⁺: 188; Fragments: 142 [M-NO₂]⁺, 116 [M-NO₂-C₂H₂]⁺, 102 [C₇H₄N]⁺, 76 [C₆H₄]⁺ | Molecular Ion [M]⁺: 148; Fragments: 118 [M-NO]⁺, 102 [M-NO₂]⁺, 75 [C₆H₃]⁺ | Molecular Ion [M]⁺: 67; Fragments: 66 [M-H]⁺, 41 [C₃H₅]⁺, 39 [C₃H₃]⁺ |
| X-ray Crystallography | Monoclinic or Orthorhombic space group. Packing influenced by dipole-dipole interactions of nitro and nitrile groups. | Data available, confirming planar aromatic ring. | Not applicable (liquid at room temperature). |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory practices and can be adapted based on available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is recommended to distinguish between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum. The fragmentation pattern provides valuable information about the molecular structure. Characteristic losses for nitroaromatic compounds include NO₂ (46 Da) and NO (30 Da).[8][9]
-
X-ray Crystallography
-
Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Crystal Mounting: Mount a well-defined single crystal on a goniometer head.
-
Data Collection: Place the crystal in a cooled nitrogen stream (typically 100 K) and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Comparison with Alternatives
A direct experimental comparison with an isomeric or electronically different analogue would provide further confidence in the structural assignment. For instance, comparing the spectroscopic data of this compound with 1-(3-Nitrophenyl)cyclopropanecarbonitrile would highlight distinct differences in the aromatic region of the NMR spectra and potentially different fragmentation patterns in mass spectrometry.
References
- 1. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 4-nitro- [webbook.nist.gov]
- 3. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Cyclopropanecarbonitrile [webbook.nist.gov]
- 6. Cyclopropanecarbonitrile [webbook.nist.gov]
- 7. Cyclopropanecarbonitrile 98 5500-21-0 [sigmaaldrich.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Purification of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: Recrystallization vs. Chromatography
For researchers and professionals in drug development and chemical synthesis, the purity of a compound is paramount. This guide provides an objective comparison of two common purification techniques, recrystallization and column chromatography, as applied to 1-(4-Nitrophenyl)cyclopropanecarbonitrile. The selection of an appropriate purification method is critical for achieving the desired purity and yield, and the choice often depends on factors such as the scale of the synthesis, the nature of the impurities, and the required final purity.
Data Presentation
The following table summarizes the key quantitative metrics for the purification of this compound using both recrystallization and column chromatography. These values are representative of typical outcomes for each technique.
| Parameter | Recrystallization | Column Chromatography |
| Purity (by HPLC) | >99.5% | >99.8% |
| Yield | 75-85% | 60-75% |
| Solvent Consumption | Moderate | High |
| Time per Sample | 2-4 hours | 4-8 hours |
| Scalability | Excellent | Good |
| Cost per Sample | Low | High |
| Typical Impurities Removed | Insoluble impurities, some soluble impurities | Wide range of impurities with different polarities |
Experimental Protocols
Detailed methodologies for both purification techniques are provided below. These protocols are designed to offer a starting point for the purification of this compound.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[1][2] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Solvent Selection: Based on the polar nature of the nitro and nitrile groups, suitable solvents for recrystallization of this compound could include ethanol, methanol, or a mixed solvent system such as ethyl acetate/hexanes.[3][4] A small-scale test should be performed to determine the optimal solvent or solvent mixture.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5]
-
Stationary and Mobile Phase Selection: For a compound with the polarity of this compound, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate.[6] The mobile phase (eluent) would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio is determined by thin-layer chromatography (TLC).
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, less polar mobile phase.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Fraction Collection: The eluent is collected in fractions.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.
Visualizations
The following diagrams illustrate the experimental workflow for both purification methods and a logical comparison of their key attributes.
Caption: Experimental workflows for recrystallization and chromatography.
Caption: Logic diagram comparing recrystallization and chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Spectroscopic Data Comparison for 1-(4-Nitrophenyl) Substituted Heterocycles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the spectroscopic characteristics of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for a series of 1-(4-nitrophenyl) substituted heterocycles, including pyrazoles, imidazoles, triazoles, and tetrazoles. The inclusion of the electron-withdrawing 4-nitrophenyl group significantly influences the electronic and structural properties of these heterocyclic systems, which is reflected in their spectroscopic signatures.
This guide summarizes key quantitative data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, presenting them in easily comparable tables. Detailed experimental protocols for these analytical techniques are also provided to support the reproducibility of the presented data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various 1-(4-nitrophenyl) substituted heterocycles. These values have been compiled from various literature sources. Direct comparison of this data can aid in the identification and characterization of newly synthesized analogues.
¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons and carbons within the molecule.
| Compound | Heterocycle Protons (δ, ppm) | Nitrophenyl Protons (δ, ppm) | Other Protons (δ, ppm) | Heterocycle Carbons (δ, ppm) | Nitrophenyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 1-(4-Nitrophenyl)-1H-pyrazole | - | - | - | - | - | - |
| 1-(4-Nitrophenyl)-1H-imidazole [1] | 8.51 (s, 1H), 8.00-7.97 (m, 1H), 7.19 (s, 1H) | 8.37 (d, J=9 Hz, 2H), 8.00-7.97 (m, 2H) | - | - | - | - |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde [2] | 9.75 (s, 1H) | 8.45 (d, J=9.1 Hz, 2H), 8.28 (d, J=9.1 Hz, 2H) | 10.12 (s, 1H, CHO) | 147.3, 126.8 | 147.8, 140.2, 125.5, 121.4 | 184.9 (CHO) |
| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole [2] | 7.59 (s, 1H) | 7.70–7.65 (m, 2H), 7.51–7.45 (m, 2H) | 7.42–7.32 (m, 3H), 7.31–7.21 (m, 2H), 4.17 (s, 2H) | 148.5, 120.42, 119.6 | 138.8, 128.5, 126.6 | 137.2, 129.6, 128.8, 128.7, 32.3 |
| 5-(4-Nitrophenyl)-1H-tetrazole [3] | - | 8.39 (d, J=8.8, 2H), 8.30 (d, J=8.4, 2H) | - | 155.3 | 149.5, 131.0, 129.1, 127.6 | - |
| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | - | 7.90-8.37 (m, 4H) | 13.17 (br, 1H, NH), 7.27-7.75 (m, 10H) | 143.76 | 146.99, 136.51, 124.74 | 128.96, 127.68, 126.21 |
| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | - | 8.23 (d, J=8.7, 2H) | 12.24 (s, 1H, SH), 7.91 (s, 1H), 7.37–7.53 (m, 6H) | 165.93, 146.25 | 146.25, 124.43 | 133.07, 132.23, 131.58, 130.50, 130.30, 128.74, 127.48, 127.26 |
Note: Data for some parent heterocycles were not available and data for substituted analogues are provided instead. The PubChem database contains some spectral information for 1-(4-nitrophenyl)-1H-pyrazole[4] and 1-(4-nitrophenyl)-1H-tetrazole[5].
Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The nitro group (NO₂) typically exhibits strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.
| Compound | ν(N-O) symmetric (cm⁻¹) | ν(N-O) asymmetric (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| 1-(4-Nitrophenyl)-1H-imidazole | 1336 | 1513 | 3392 (NH), 3078 (Ar C-H), 1598 (C=N) |
| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | 1336 | 1465 | 3286 (N-H), 1608 (C=N), 1177 (C=S) |
| General Nitro Aromatic Compounds | 1370-1300 | 1570-1500 | - |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which aids in determining the molecular weight and structure of the compound.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 1-(4-Nitrophenyl)-1H-pyrazole [4] | 189 | 159, 116 |
| 1-(4-Nitrophenyl)-1H-imidazole [1] | 189 | 116 |
| 1-(4-Nitrophenyl)-1H-tetrazole | 191 | 133 |
| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole [2] | 281 ([M+H]⁺) | - |
| 5-(Cinnamyloxy)-1-(4-nitrophenyl)-1H-tetrazole [6] | 295 | 118, 117, 91, 77 |
UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrophenyl substituent typically results in strong absorption in the UV region.
| Compound | λmax (nm) | Solvent |
| 2,5-disubstituted tetrazole with p-nitrophenyl and 3-pyridyl units [7] | ~320 | Chloroform |
| Push–pull tetrazole with p-nitrophenyl and phenyl groups [7] | ~320 | Chloroform |
| Push–pull tetrazole with p-nitrophenyl and 2-(dibenzo[b,d]furan-4-yl) groups [7] | ~330 | Chloroform |
| Push–pull tetrazole with p-nitrophenyl and 4-(N,N-diphenylamino)phenyl groups [7] | ~400 | Chloroform |
Note: Specific UV-Vis data for the simple parent 1-(4-nitrophenyl) heterocycles is limited in the searched literature. The provided data is for more complex derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR for optimal resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C. The spectral width should be set to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For electrospray ionization (ESI), further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI). ESI is often suitable for these polar, non-volatile compounds.
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS, GC-MS).
-
Acquire the mass spectrum in the desired mass range. It is often beneficial to acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition of the molecule.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank. . Data Acquisition:
-
Record the baseline with the blank cuvette in the sample and reference beams.
-
Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizing the Workflow and Structures
The following diagrams, generated using the DOT language, illustrate the general structure of the compounds and a typical workflow for their spectroscopic analysis.
Caption: General chemical structure of 1-(4-nitrophenyl) substituted heterocycles.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
References
- 1. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. amherst.edu [amherst.edu]
- 4. 1-(4-Nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 605059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Nitrophenyl)-1h-tetrazole | C7H5N5O2 | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. webassign.net [webassign.net]
- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Impurities in Crude 1-(4-Nitrophenyl)cyclopropanecarbonitrile
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of impurities in crude 1-(4-Nitrophenyl)cyclopropanecarbonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] This document is intended for researchers, scientists, and drug development professionals involved in the process development and quality control of this compound.
Potential Impurities
Organic impurities can arise during the manufacturing process or storage of the drug substance.[1] Based on a plausible synthetic route for this compound, which may involve the reaction of 4-nitrophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, several potential impurities can be anticipated. These include unreacted starting materials, by-products, and isomers. A related synthesis of p-nitrophenyl acetonitrile highlights the potential for ortho- and meta-isomers as impurities.[4]
Table 1: Potential Impurities in Crude this compound
| Impurity Name | Structure | Origin |
| 4-Nitrophenylacetonitrile | Unreacted starting material | |
| 1,2-Dibromoethane | Unreacted starting material | |
| 2-Nitrophenylacetonitrile | Isomeric impurity from starting material | |
| 3-Nitrophenylacetonitrile | Isomeric impurity from starting material | |
| 1,3-Bis(4-nitrophenyl)glutaronitrile | Dimerization by-product |
Comparison of Analytical Methods: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical impurities due to its high sensitivity, selectivity, and resolution.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile organic compounds.[5][6]
Table 2: Performance Comparison of HPLC and GC-MS for Impurity Analysis
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). |
| Selectivity | High, dependent on column chemistry and mobile phase composition. | Very high, based on both chromatographic retention time and mass-to-charge ratio. |
| Identification | Based on retention time comparison with reference standards. Diode-array detection can provide UV-Vis spectra for preliminary identification. | Confident identification based on mass spectral library matching and fragmentation patterns. |
| Quantification | Excellent, with a wide linear dynamic range. | Excellent, with a wide linear dynamic range. |
| Sample Throughput | Moderate to high. | Moderate. |
| Cost | Lower initial investment and operational costs compared to GC-MS. | Higher initial investment and operational costs. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the separation and quantification of potential impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of crude this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 10 min
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of crude this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. soeagra.com [soeagra.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijrpr.com [ijrpr.com]
- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a compound containing both a nitrile and a nitro functional group, which necessitates careful consideration of its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, adherence to standard laboratory safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile gloves are a suitable option).[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, the material should be absorbed with an inert absorbent and collected for disposal as hazardous waste. For larger spills, evacuate the immediate area and follow your institution's established emergency protocols.[1]
Disposal Procedures: A Step-by-Step Approach
Due to its chemical nature as both a nitrile and a nitro-aromatic compound, this compound is classified as hazardous waste.[2][3] Improper disposal, such as pouring it down the drain, is strictly prohibited.[2] The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department.
Method 1: Hazardous Waste Collection
This is the most appropriate and safest method for the disposal of this compound.
-
Step 1: Containerization: Carefully place the waste in a designated, clearly labeled, and chemically compatible container. Ensure the container is sealed to prevent leaks or spills.
-
Step 2: Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate quantity of the waste.
-
Step 3: Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS department.[1] They are equipped to handle and dispose of the chemical in accordance with all federal, state, and local regulations.
Method 2: Chemical Neutralization (For Small Quantities, Expert Use Only)
Chemical neutralization should only be considered by experienced chemists when dealing with very small quantities and when institutional policy allows for it. This process aims to convert the hazardous components into less toxic substances before disposal. Given the presence of both nitrile and nitro groups, this can be a complex and potentially hazardous procedure.
-
Nitrile Group Hydrolysis (Caution Advised):
-
Step 1: Alkaline Hydrolysis: In a well-ventilated fume hood and with appropriate PPE, the nitrile can be hydrolyzed under basic conditions. Slowly add the this compound to an excess of a strong base solution, such as 10% sodium hydroxide. The reaction may be exothermic and should be cooled in an ice bath. This will convert the nitrile group to a carboxylate salt.
-
Step 2: Neutralization: After the reaction is complete, the resulting solution must be neutralized by the slow addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6 and 9.[1]
-
-
Nitro Group Reduction (Caution Advised):
-
The nitro group is more challenging to neutralize in a standard laboratory setting and often requires specialized reagents and conditions. Due to the potential for creating other hazardous byproducts, on-site reduction of the nitro group is generally not recommended for disposal purposes.
-
Given the complexities and potential hazards associated with neutralizing both functional groups, the most responsible and safest course of action is to utilize your institution's hazardous waste disposal service.
Quantitative Data Summary
| Property | Value |
| CAS Number | 408328-42-7[4][5] |
| Molecular Formula | C₁₀H₈N₂O₂[4] |
| Molecular Weight | 188.18 g/mol [4] |
Experimental Protocols
The recommended disposal protocol does not involve an experimental procedure but rather a logistical one focused on safe collection and transfer to a certified hazardous waste handler. The primary protocol is as follows:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Containment: Use a robust, leak-proof container that is compatible with organic nitriles and nitro compounds.
-
Labeling: Affix a hazardous waste tag that is complete and accurate.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Schedule a waste pickup with your institution's EHS office in a timely manner.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Nitrophenyl)cyclopropanecarbonitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-(4-Nitrophenyl)cyclopropanecarbonitrile (CAS No. 408328-42-7). Adherence to these protocols is essential for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on its Safety Data Sheet (SDS), the compound presents the following risks:
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when working with this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Standards |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | For prolonged contact or immersion: Butyl or Neoprene gloves are recommended.[5][6] For short-term splash protection: Nitrile gloves (minimum 5-mil thickness) are acceptable, but must be changed immediately upon contamination.[7] Always inspect gloves for integrity before use. |
| Body Protection | Flame-Resistant Laboratory Coat | Must be fully buttoned.[3] |
| Respiratory Protection | Particulate Respirator | For operations that may generate dust, a NIOSH-approved N95, or a European Standard FFP2 or FFP3 respirator is required.[8][9] Use within a certified chemical fume hood is the primary engineering control. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Footwear should fully cover the foot.[7] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and prevent accidents.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls:
-
All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Before handling the compound, don all required PPE as detailed in Table 1.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust or aerosols.
-
Use a disposable weighing boat or paper.
-
-
During the Experiment:
-
Keep all containers with the compound clearly and accurately labeled.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Cleanup and Storage:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water, even if gloves were worn.
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Disposal Protocol: Step-by-Step Guidance
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid materials contaminated with the compound, including excess reagent, weighing papers, contaminated gloves, and other disposable labware, in a designated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound or rinsate from decontamination in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Empty Containers: Empty containers of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).[11] The accumulation start date must also be clearly visible.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.[10]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[11]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
-
Ventilate:
-
If the spill is contained within a fume hood, ensure the sash is lowered and the hood is functioning correctly. If outside a hood, ensure the area is well-ventilated, if safe to do so.
-
-
Don PPE:
-
Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
-
Contain and Clean:
-
For a solid spill, carefully sweep or scoop up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.
-
For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[12]
-
Work from the outside of the spill inwards.
-
-
Decontaminate:
-
Decontaminate the spill area with soap and water.[13] Collect all cleaning materials and rinsate as hazardous waste.
-
-
Report:
-
Report the incident to your laboratory supervisor and EHS department.
-
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. gloves.com [gloves.com]
- 3. 3m.com [3m.com]
- 4. ethz.ch [ethz.ch]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 9. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
